molecular formula C9H5NS B1273736 1-Benzothiophene-5-carbonitrile CAS No. 2060-63-1

1-Benzothiophene-5-carbonitrile

Cat. No.: B1273736
CAS No.: 2060-63-1
M. Wt: 159.21 g/mol
InChI Key: IPJUOWGTGHKFKN-UHFFFAOYSA-N
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Description

1-Benzothiophene-5-carbonitrile is a useful research compound. Its molecular formula is C9H5NS and its molecular weight is 159.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJUOWGTGHKFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383676
Record name 1-BENZOTHIOPHENE-5-CARBONITRILE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060-63-1
Record name 1-BENZOTHIOPHENE-5-CARBONITRILE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-5-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 1-Benzothiophene-5-carbonitrile (CAS: 2060-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene-5-carbonitrile is a heterocyclic aromatic compound featuring a benzothiophene core with a nitrile functional group at the 5-position. The benzothiophene scaffold is a prominent structural motif in medicinal chemistry, found in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This privileged structure imparts specific physicochemical and pharmacological properties, making its derivatives, including this compound, valuable intermediates and potential lead compounds in drug discovery.[2][3] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, potential biological activities, and its role as a building block in the development of novel therapeutics.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2060-63-1[3]
Molecular Formula C₉H₅NS[3]
Molecular Weight 159.21 g/mol [3]
Appearance White to light yellow solid[4]
Melting Point 69 °C[4]
Boiling Point 130-140 °C (at 7 Torr)[4]
Density (Predicted) 1.28 ± 0.1 g/cm³[4]
Storage Temperature 2-8°C[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the cyanation of a 5-halo-substituted benzothiophene precursor, such as 5-bromo-1-benzothiophene. Palladium-catalyzed cyanation reactions are a well-established and versatile methodology for the introduction of a nitrile group onto an aromatic ring.[5]

Synthesis via Palladium-Catalyzed Cyanation of 5-Bromo-1-benzothiophene

This section provides a detailed, representative experimental protocol for the synthesis of this compound from 5-bromo-1-benzothiophene using a palladium-catalyzed cyanation reaction with zinc cyanide.

Experimental Protocol:

Materials:

  • 5-Bromo-1-benzothiophene

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc powder

  • Zinc acetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-benzothiophene (1 equivalent), zinc cyanide (0.6 equivalents), zinc powder (0.25 equivalents), and zinc acetate (0.04 equivalents).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents) and 1,1'-bis(diphenylphosphino)ferrocene (0.04 equivalents) to the flask.

  • Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The reaction mixture is typically set to a concentration of 0.2-0.5 M with respect to the starting bromide.

  • Heat the reaction mixture to 100 °C and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Workup & Purification 5-Bromo-1-benzothiophene 5-Bromo-1-benzothiophene Inert Atmosphere (N2) Inert Atmosphere (N2) 5-Bromo-1-benzothiophene->Inert Atmosphere (N2) Zn(CN)2 Zn(CN)2 Pd2(dba)3 / dppf Pd2(dba)3 / dppf Zn powder / Zn acetate Zn powder / Zn acetate DMF (solvent) DMF (solvent) Cooling Cooling Inert Atmosphere (N2)->Cooling Heating (100 °C) Heating (100 °C) Stirring (1-3 h) Stirring (1-3 h) This compound This compound Cooling->this compound Filtration Filtration Extraction (EtOAc/H2O) Extraction (EtOAc/H2O) Drying (MgSO4) Drying (MgSO4) Column Chromatography Column Chromatography Product Product

Caption: Palladium-catalyzed cyanation workflow.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the protons on the benzothiophene ring system and the electron-withdrawing nature of the nitrile group.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. The carbon of the nitrile group (C≡N) would appear around δ 115-120 ppm. The quaternary carbons of the fused ring system would also be present.
IR (Infrared) A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[6]
MS (Mass Spec.) The molecular ion peak (M⁺) would be observed at m/z 159. Fragmentation patterns may involve the loss of HCN (m/z 27) or other characteristic fragments of the benzothiophene ring.[7]

Biological Activity and Drug Development Potential

The benzothiophene nucleus is a key pharmacophore in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-active agents.[2][8] While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate or a lead compound in drug discovery.

Potential as an Intermediate in Anticancer Drug Discovery

Derivatives of benzothiophene, particularly those with an acrylonitrile moiety, have shown potent anticancer activity through the inhibition of tubulin polymerization.[3][9] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] this compound can serve as a crucial starting material for the synthesis of such benzothiophene-based anticancer agents.

Signaling Pathway of Tubulin Polymerization Inhibitors:

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Tubulin_Inhibitor Tubulin Polymerization Inhibitor (e.g., Benzothiophene derivative) Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin_Inhibitor->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Tubulin->Microtubules Polymerizes into Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

physical properties of 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive technical overview of 1-Benzothiophene-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The benzothiophene scaffold is a key structural motif in various pharmacologically active agents. This guide consolidates available data on its physical properties, spectroscopic characteristics, and relevant experimental protocols to support research and development activities. All quantitative data has been summarized in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a solid, white to light yellow substance at room temperature.[1] It possesses the core benzo[b]thiophene structure with a nitrile group substituted at the 5-position.

General Properties
PropertyValueSource(s)
CAS Number 2060-63-1[1][2][3]
Molecular Formula C₉H₅NS[2][3][4]
Molecular Weight 159.21 g/mol [2][3]
Appearance White to light yellow solid[1]
Purity ≥95% (Commercially available)[3]
Physical Properties
PropertyValueSource(s)
Melting Point 69 °C[1]
Boiling Point 312.7 °C (at 760 mmHg) 130-140 °C (at 7 Torr)[2] [1]
Density (Predicted) 1.28 ± 0.1 g/cm³[1]
Flash Point 69 °C[2]
Storage Temperature 2-8°C[1]
Solubility Sparingly soluble in water; soluble in common organic solvents like acetone, ether, and benzene (inferred from parent compound).
XLogP (Predicted) 2.8[4]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public literature; however, analytical data can be requested from commercial suppliers.[5] The following sections describe the expected spectroscopic characteristics based on the compound's structure and data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The five protons on the bicyclic ring system would appear as a series of doublets and multiplets, reflecting their coupling relationships.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms. The nitrile carbon (C≡N) would appear downfield (typically 115-125 ppm), while the other eight carbons of the benzothiophene ring would resonate in the aromatic region (approx. 120-145 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.

  • Aromatic C-H Stretch: Peaks would appear above 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of the parent compound, benzo[b]thiophene, shows a strong molecular ion peak (m/z = 134) and a significant fragment at m/z = 89.[6] For this compound, the molecular ion peak [M]⁺• would be observed at m/z ≈ 159. Predicted mass-to-charge ratios for various adducts are listed below.

AdductPredicted m/zSource(s)
[M+H]⁺ 160.02155[4]
[M+Na]⁺ 182.00349[4]
[M-H]⁻ 158.00699[4]
[M]⁺ 159.01372[4]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not identified, plausible methods can be derived from established literature on the synthesis of substituted benzothiophenes.[7][8]

General Synthesis Approach

A common and versatile method for constructing the benzothiophene ring system involves the cyclization of ortho-substituted benzene derivatives. For this compound, a potential route could involve a palladium-catalyzed C-H arylation or a copper-mediated thiolation-annulation reaction starting from an appropriately substituted bromoalkynylbenzene and a sulfur source.[7]

Purification Protocol: Recrystallization

High-purity this compound can be obtained via recrystallization. The general procedure is as follows:

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. A mixture of an alcohol (e.g., isopropanol) and water is often effective for the parent compound.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture with stirring until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound can be effectively performed using reverse-phase HPLC. A representative method is detailed below, based on protocols for similar aromatic nitriles.[9][10][11]

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water. For Mass Spectrometry compatibility, a volatile acid like 0.1% formic acid can be added to both phases.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute to a final concentration of approximately 0.1 mg/mL with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Visualized Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization start Starting Materials synthesis Ring Formation Reaction (e.g., Pd-catalyzed cyclization) start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Recrystallization workup->purification product Purified Solid Product purification->product hplc Purity Check (HPLC) product->hplc ms Mass Verification (MS) product->ms nmr Structure Elucidation (NMR) product->nmr ir Functional Group ID (IR) product->ir final Characterized Compound hplc->final ms->final nmr->final ir->final

Workflow from synthesis to final characterization.

References

An In-depth Technical Guide to 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic pathways of 1-Benzothiophene-5-carbonitrile, a heterocyclic compound with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound is a solid, heterocyclic compound. A summary of its key molecular and physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₅NS[1][2][3][4][5]
Molecular Weight 159.21 g/mol [1][2][3][4]
CAS Number 2060-63-1[1][3][4]
Boiling Point 312.7 °C[1]
Flash Point 69 °C[1]
Physical State Solid
Purity Min. 95%[2]
SMILES N#CC1=CC2=C(SC=C2)C=C1[1][4]
InChI InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H[5]

Synthesis of this compound

A known method for the synthesis of this compound involves the condensation of ethyl azidoacetate with indole under catalysis. This reaction yields approximately 56% of the final product[1][2].

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the described condensation reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Indole C Catalytic Condensation A->C B Ethyl Azidoacetate B->C D 1-Benzothiophene- 5-carbonitrile C->D G MF Molecular Formula (C₉H₅NS) MW Molecular Weight (159.21 g/mol) MF->MW determines Struct Chemical Structure MF->Struct defines Props Physical Properties (e.g., Boiling Point) Struct->Props influences

References

Synthesis of 1-Benzothiophene-5-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 1-Benzothiophene-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis pathways detailed herein are based on established organic chemistry principles and supported by literature precedents for analogous transformations. This document offers detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflows to aid in practical laboratory applications.

Route 1: Synthesis from 4-Bromothiophenol

This synthetic pathway commences with the commercially available 4-bromothiophenol and proceeds through a two-step sequence involving the formation of a brominated benzothiophene intermediate followed by a cyanation reaction.

Step 1: Synthesis of 5-Bromo-1-benzothiophene

The initial step involves the construction of the benzothiophene ring system from 4-bromothiophenol. A common method for this transformation is the reaction with a suitable C2-synthon, such as 2-bromoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromothiophenol (1 equivalent) in a suitable solvent such as chlorobenzene, add 2-bromoacetaldehyde diethyl acetal (1.1 equivalents).

  • Reaction Conditions: The mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction is complete, a strong acid catalyst, such as polyphosphoric acid (PPA), is added to the reaction mixture. The mixture is then heated to facilitate the intramolecular cyclization and aromatization to form 5-bromo-1-benzothiophene.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-bromo-1-benzothiophene.

ParameterValue
Starting Material 4-Bromothiophenol
Reagents 2-Bromoacetaldehyde diethyl acetal, Polyphosphoric acid
Solvent Chlorobenzene
Reaction Temperature Reflux
Typical Yield 60-70%

Table 1: Summary of quantitative data for the synthesis of 5-Bromo-1-benzothiophene.

Step 2: Cyanation of 5-Bromo-1-benzothiophene

The second step involves the conversion of the bromo-substituent to a nitrile group. A well-established method for this transformation is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide.

Experimental Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromo-1-benzothiophene (1 equivalent) and copper(I) cyanide (1.2-1.5 equivalents) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically 140-160 °C) and stirred for several hours. The reaction progress should be monitored by TLC or Gas Chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by column chromatography or recrystallization.

ParameterValue
Starting Material 5-Bromo-1-benzothiophene
Reagents Copper(I) cyanide
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 140-160 °C
Typical Yield 70-85%

Table 2: Summary of quantitative data for the cyanation of 5-Bromo-1-benzothiophene.

Synthesis_Route_1 start 4-Bromothiophenol intermediate 5-Bromo-1-benzothiophene start->intermediate 1. 2-Bromoacetaldehyde    diethyl acetal 2. Polyphosphoric acid product This compound intermediate->product CuCN, DMF

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis from 1-Benzothiophene

This alternative route begins with the parent heterocycle, 1-benzothiophene, and introduces the nitrile functionality through a three-step sequence involving nitration, reduction, and a Sandmeyer reaction.

Step 1: Nitration of 1-Benzothiophene to 5-Nitro-1-benzothiophene

The electrophilic nitration of 1-benzothiophene can lead to a mixture of isomers. To selectively obtain the 5-nitro isomer, specific reaction conditions are crucial.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-benzothiophene (1 equivalent) in a mixture of acetic acid and acetic anhydride, cooled in an ice bath, a nitrating agent is added dropwise. A common nitrating agent for achieving 5-substitution is a mixture of nitric acid and sulfuric acid.

  • Reaction Conditions: The temperature is maintained at 0-5 °C during the addition and the reaction is stirred for a specified period. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration. The solid is washed with water until neutral and then dried. The crude product, which may contain other nitro isomers, is purified by column chromatography to isolate the desired 5-nitro-1-benzothiophene.

ParameterValue
Starting Material 1-Benzothiophene
Reagents Nitric acid, Sulfuric acid, Acetic acid, Acetic anhydride
Reaction Temperature 0-5 °C
Typical Yield of 5-nitro isomer 40-50% (may vary with conditions)

Table 3: Summary of quantitative data for the nitration of 1-Benzothiophene.

Step 2: Reduction of 5-Nitro-1-benzothiophene to 5-Amino-1-benzothiophene

The nitro group is then reduced to an amino group, a common transformation in organic synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-nitro-1-benzothiophene (1 equivalent) in a solvent such as ethanol or acetic acid, a reducing agent is added. Common reducing agents for this purpose include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or tin(II) chloride in hydrochloric acid.[1]

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).[1]

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the metal salts. The filtrate is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 5-amino-1-benzothiophene, which can be purified by crystallization or column chromatography if necessary.

ParameterValue
Starting Material 5-Nitro-1-benzothiophene
Reagents Iron powder, Acetic acid (or SnCl₂/HCl)
Solvent Ethanol/Water
Reaction Temperature Reflux
Typical Yield 85-95%

Table 4: Summary of quantitative data for the reduction of 5-Nitro-1-benzothiophene.

Step 3: Sandmeyer Reaction of 5-Amino-1-benzothiophene

The final step is the conversion of the amino group to a nitrile via the Sandmeyer reaction.[2]

Experimental Protocol:

  • Diazotization: 5-Amino-1-benzothiophene (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.1 equivalents) is then added dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

  • Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide (1.2 equivalents) in a suitable solvent is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. Nitrogen gas evolution is typically observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) to ensure complete reaction.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The organic extracts are washed with water and brine, dried, and the solvent is evaporated. The crude this compound is purified by column chromatography or recrystallization.

ParameterValue
Starting Material 5-Amino-1-benzothiophene
Reagents Sodium nitrite, Copper(I) cyanide, Hydrochloric acid
Reaction Temperature 0-5 °C (diazotization), 50-60 °C (cyanation)
Typical Yield 60-75%

Table 5: Summary of quantitative data for the Sandmeyer reaction of 5-Amino-1-benzothiophene.

Synthesis_Route_2 start 1-Benzothiophene intermediate1 5-Nitro-1-benzothiophene start->intermediate1 HNO₃, H₂SO₄ intermediate2 5-Amino-1-benzothiophene intermediate1->intermediate2 Fe, AcOH product This compound intermediate2->product 1. NaNO₂, HCl 2. CuCN

Caption: Synthetic workflow for Route 2.

Conclusion

This guide has outlined two viable and robust synthetic pathways for the preparation of this compound. Route 1, starting from 4-bromothiophenol, offers a more direct approach. Route 2, commencing with 1-benzothiophene, provides an alternative that relies on classic aromatic functional group interconversions. The choice of route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and data serve as a detailed reference for the practical synthesis of this important heterocyclic compound. Researchers are advised to consult the primary literature for further details and to optimize conditions for their specific needs.

References

Navigating the Solubility Landscape of 1-Benzothiophene-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. Benzothiophene and its derivatives are generally considered non-polar to weakly polar, which dictates their solubility profile in various organic solvents.

Qualitative Solubility Profile

Based on the solubility characteristics of the parent compound, benzothiophene, 1-Benzothiophene-5-carbonitrile is anticipated to exhibit high solubility in a range of non-polar and polar aprotic organic solvents. Conversely, it is expected to be poorly soluble in highly polar, protic solvents such as water.

Below is a summary of the expected qualitative solubility of this compound in common organic solvents, extrapolated from data available for benzothiophene.

Solvent ClassRepresentative SolventsExpected Solubility of this compound
Non-Polar Aprotic Hexane, Toluene, BenzeneHigh
Polar Aprotic Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF)High
Polar Protic Ethanol, MethanolModerate to High
Highly Polar Protic WaterLow to Insoluble

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sample Processing cluster_analysis Analysis & Calculation A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Filter supernatant D->E F Dilute sample E->F G HPLC Analysis F->G I Calculate Solubility G->I H Generate Calibration Curve H->I

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not currently documented, a strong understanding of its expected behavior can be derived from the principles of chemical solubility and data from its parent compound. For drug development and research applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The provided visual workflows further aid in the practical implementation of these methodologies, empowering scientists to confidently work with this compound.

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the rich history, discovery, and synthesis of benzothiophene and its derivatives has been released. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated overview of this crucial heterocyclic compound that forms the backbone of several important pharmaceuticals.

Benzothiophene, an aromatic organic compound containing a benzene ring fused to a thiophene ring, was first noted in coal tar derivatives. Its journey from a constituent of industrial deposits to a privileged scaffold in medicinal chemistry is a testament to over a century of chemical innovation. This guide traces the historical milestones in its synthesis, from early methods to the sophisticated catalytic processes developed in recent years.

The two primary isomers, benzo[b]thiophene and benzo[c]thiophene, exhibit distinct properties and synthetic challenges. The first derivative of the less stable benzo[c]thiophene, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, with the parent compound being isolated much later in 1962. The more stable and pharmaceutically relevant benzo[b]thiophene has been the subject of extensive synthetic exploration, with numerous methods developed for its construction and functionalization.

This guide places a special focus on the benzothiophene derivatives that have made a significant clinical impact: Raloxifene, Zileuton, and Sertaconazole. Each of these drugs leverages the unique structural and electronic properties of the benzothiophene core to achieve its therapeutic effect.

Raloxifene , a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of breast cancer risk. Its discovery and development highlighted the potential for benzothiophene derivatives to modulate biological pathways with high specificity.

Zileuton functions as a potent inhibitor of 5-lipoxygenase, an enzyme critical in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in asthma. The development of Zileuton demonstrated the utility of the benzothiophene scaffold in targeting key enzymes in inflammatory pathways.

Sertaconazole is a broad-spectrum antifungal agent. Its unique mechanism, which involves both the inhibition of ergosterol synthesis and direct damage to the fungal cell membrane, is attributed in part to the presence of the benzothiophene ring.

This technical guide provides a detailed examination of the synthetic evolution of these drugs, quantitative data on their biological activity, and meticulously outlined experimental protocols for key synthetic steps. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams, offering a clear and concise understanding of complex processes.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for prominent benzothiophene derivatives, facilitating a comparative analysis of their biological efficacy and synthetic yields.

Table 1: Pharmacological Activity of Key Benzothiophene-Based Drugs

CompoundTargetAssayIC50 / MICReference
Raloxifene Estrogen Receptor α (ERα)Inhibition of MCF-7 cell proliferation0.4 ± 0.3 nM[1]
Arzoxifene Estrogen Receptor α (ERα)Inhibition of MCF-7 cell proliferation0.05 ± 0.02 nM[1]
Zileuton 5-LipoxygenaseRat Polymorphonuclear Leukocytes0.3 µM[2][3]
5-LipoxygenaseHuman Polymorphonuclear Leukocytes0.4 µM[3]
5-LipoxygenaseHuman Whole Blood0.9 µM[3]
Sertaconazole Trichophyton rubrumAntifungal Susceptibility (Geometric Mean)0.19 µg/mL[4]
Trichophyton mentagrophytesAntifungal Susceptibility (Geometric Mean)0.73 µg/mL[4]
Epidermophyton floccosumAntifungal Susceptibility (Geometric Mean)0.12 µg/mL[4]
Candida spp.Antifungal Susceptibility (MIC90)≤ 0.1 - 4 µg/mL[5]

Table 2: Overview of Raloxifene Synthesis Generations

Synthesis GenerationKey Reagents and ConditionsReported YieldKey Advantages/Disadvantages
First Generation Friedel-Crafts acylation with AlCl₃, demethylation with ethanethiol.ModerateUse of hazardous reagents (AlCl₃), potential for regioisomer formation.
Second Generation Acylation of N,N-dimethylamine derivative, Grignard reaction, demethylation.ImprovedAvoids some issues of the first generation but can be complex.
Third Generation Suzuki coupling and Friedel-Crafts acylation in ionic liquids.HighGreener approach with higher yields and selectivity.

Key Signaling Pathways and Experimental Workflows

To visually elucidate the complex mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Raloxifene_Mechanism Raloxifene's Selective Estrogen Receptor Modulation cluster_bone Bone Tissue cluster_breast Breast Tissue Raloxifene_Bone Raloxifene ER_Bone Estrogen Receptor (ERα) Raloxifene_Bone->ER_Bone Binds to Agonist_Complex_Bone Agonist Conformation Complex ER_Bone->Agonist_Complex_Bone Forms Coactivators_Bone Coactivators (e.g., SRC-1) Agonist_Complex_Bone->Coactivators_Bone Recruits Gene_Transcription_Bone ↑ Gene Transcription (e.g., for bone density) Coactivators_Bone->Gene_Transcription_Bone Promotes Osteoporosis_Prevention ↓ Osteoporosis Gene_Transcription_Bone->Osteoporosis_Prevention Raloxifene_Breast Raloxifene ER_Breast Estrogen Receptor (ERα) Raloxifene_Breast->ER_Breast Binds to Antagonist_Complex_Breast Antagonist Conformation Complex ER_Breast->Antagonist_Complex_Breast Forms Corepressors_Breast Corepressors (e.g., NCoR) Antagonist_Complex_Breast->Corepressors_Breast Recruits Gene_Transcription_Breast ↓ Gene Transcription (e.g., for cell proliferation) Corepressors_Breast->Gene_Transcription_Breast Inhibits Breast_Cancer_Prevention ↓ Breast Cancer Risk Gene_Transcription_Breast->Breast_Cancer_Prevention

Caption: Raloxifene's tissue-specific effects.

Zileuton_Pathway Zileuton's Inhibition of the 5-Lipoxygenase Pathway Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Liberated by PLA₂ PLA2 Phospholipase A₂ Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE Zileuton Zileuton Zileuton->Five_LOX Inhibits LTA4 Leukotriene A₄ (LTA₄) Five_HPETE->LTA4 LTA4_Hydrolase LTA₄ Hydrolase LTB4 Leukotriene B₄ (LTB₄) (Pro-inflammatory) LTA4_Hydrolase->LTB4 LTA4->LTA4_Hydrolase LTC4_Synthase LTC₄ Synthase LTA4->LTC4_Synthase LTC4 Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) (Bronchoconstriction) LTC4_Synthase->LTC4

Caption: Zileuton's mechanism of action.

Sertaconazole_Mechanism Dual Mechanism of Action of Sertaconazole cluster_ergosterol Ergosterol Synthesis Inhibition cluster_membrane Direct Membrane Damage Sertaconazole Sertaconazole Demethylase 14α-demethylase (CYP51) Sertaconazole->Demethylase Inhibits Benzothiophene_Ring Benzothiophene Ring (Tryptophan mimic) Sertaconazole->Benzothiophene_Ring Lanosterol Lanosterol Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Blocks conversion to Membrane_Integrity Disrupted Fungal Cell Membrane Ergosterol->Membrane_Integrity Fungicidal_Effect Fungicidal Effect Membrane_Integrity->Fungicidal_Effect Contributes to Fungal_Membrane Fungal Cell Membrane Benzothiophene_Ring->Fungal_Membrane Interacts with Pore_Formation Pore Formation Fungal_Membrane->Pore_Formation ATP_Leakage ATP Leakage & Ion Imbalance Pore_Formation->ATP_Leakage ATP_Leakage->Fungicidal_Effect

Caption: Sertaconazole's antifungal mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: First-Generation Synthesis of a Key Raloxifene Intermediate

This protocol outlines the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a crucial step in the early synthesis of Raloxifene.

Materials:

  • 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

  • 4-[2-(Piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride

  • Aluminum chloride (AlCl₃)

  • 1,2-dichloroethane (anhydrous)

  • Ethanethiol

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • To a stirred suspension of aluminum chloride (10 g) in anhydrous 1,2-dichloroethane (120 ml) at room temperature, add 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride.

  • To this mixture, add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (5.4 g).

  • Stir the reaction mixture at 27-29°C for approximately 90 minutes.

  • Cool the mixture and add ethanethiol (7.4 ml) at a temperature of about 25°C.

  • Stir the mixture at 32-34°C for an additional 45 minutes.

  • Work-up the reaction by adding tetrahydrofuran (100 ml), followed by 20% hydrochloric acid (20 ml), and water (100 ml).

  • Stir the mixture overnight, then filter the resulting precipitate.

  • Wash the solids with water and a small amount of diethyl ether.

  • The resulting solid is the acylated and demethylated precursor to Raloxifene.

Protocol 2: Laboratory Scale Synthesis of Zileuton

This protocol describes the synthesis of Zileuton from 1-(benzo[b]thiophen-2-yl)ethan-1-ol.

Materials:

  • 1-(benzo[b]thiophen-2-yl)ethan-1-ol

  • N,O-bis(phenoxycarbonyl)-hydroxylamine

  • Diisopropylazodicarboxylate (DIAD)

  • Triphenylphosphine

  • tert-Butanol

  • Ammonia

Procedure:

  • React 1-(benzo[b]thiophen-2-yl)ethan-1-ol with N,O-bis(phenoxycarbonyl)-hydroxylamine in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine to obtain N,O-bis(phenoxycarbonyl)-N-(1-benzo[b]thien-2-yl-ethyl)-hydroxylamine.[1]

  • Perform aminolysis of the resulting intermediate in tert-butanol with ammonia to yield Zileuton.[1]

  • Purify the crude product by chromatography to obtain pure Zileuton.[1]

Protocol 3: General Procedure for the Synthesis of Sertaconazole Nitrate

This protocol outlines a general method for the synthesis of Sertaconazole nitrate.

Materials:

  • 2-chloro-1-(2,4'-dichlorophenyl)-ethanol

  • 3-bromomethyl-7-chlorobenzothiophene

  • Isopropanol

  • Toluene

  • Sodium hydroxide

  • Nitric acid

Procedure:

  • In a mixed solvent system of isopropanol and toluene, react 2-chloro-1-(2,4'-dichlorophenyl)-ethanol and 3-bromomethyl-7-chlorobenzothiophene in the presence of a base, such as sodium hydroxide.

  • After the reaction is complete, acidify the mixture with nitric acid to form the nitrate salt.

  • The resulting Sertaconazole nitrate can be isolated and purified by recrystallization.

This technical guide aims to provide a valuable resource for the scientific community, fostering a deeper understanding of the enduring importance of the benzothiophene scaffold in the ongoing quest for novel therapeutics. The detailed historical context, coupled with practical synthetic information and mechanistic insights, is intended to inspire and inform future research in this dynamic field of medicinal chemistry.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Benzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of benzothiophene, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the core principles of benzothiophene's reactivity, regioselectivity, and provides detailed experimental protocols for key transformations. Quantitative data is summarized for comparative analysis, and reaction mechanisms are visualized to facilitate a deeper understanding of the underlying principles.

Core Principles of Reactivity

Benzothiophene is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[1][2] It is a 10π-electron system with significant resonance energy, contributing to its aromatic character and stability.[1] The sulfur atom in the thiophene ring plays a crucial role in directing the regioselectivity of electrophilic attack.

Electrophilic substitution in benzothiophene preferentially occurs at the C3 position of the thiophene ring.[3][4] This preference is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or arenium ion) formed during the reaction. Attack at C3 allows for resonance structures where the positive charge is delocalized onto the sulfur atom, a more favorable arrangement compared to the intermediates formed from attack at other positions.

The presence of substituents on the benzothiophene ring can significantly influence the regioselectivity of electrophilic substitution. Electron-withdrawing groups, particularly at the C3 position, deactivate the thiophene ring towards electrophilic attack, often directing the substitution to the benzene portion of the molecule.[5] Conversely, electron-donating groups can enhance the reactivity of the thiophene ring.

Key Electrophilic Substitution Reactions

Halogenation

Halogenation of benzothiophene provides a versatile handle for further functionalization. Bromination and chlorination are the most common halogenation reactions.

Quantitative Data for Halogenation of Substituted Benzothiophenes

Starting MaterialReagent(s)Product(s)Yield (%)Reference(s)
BenzothiopheneN-Bromosuccinimide (NBS), Acetic Acid, Chloroform3-Bromobenzothiophene100[6]
2-Bromo-3-methylbenzothiopheneBromine2,6-Dibromo-3-methylbenzothiophene (probable)Single product[7]

Experimental Protocol: Synthesis of 3-Bromobenzothiophene [6]

  • Materials:

    • Benzothiophene (10 g, 74.5 mmol)

    • N-Bromosuccinimide (NBS) (16.6 g, 93.3 mmol)

    • Chloroform (75 mL)

    • Acetic acid (75 mL)

    • Saturated sodium thiosulfate solution

    • Saturated sodium carbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Hexane

  • Procedure:

    • Dissolve benzothiophene in a mixture of chloroform and acetic acid.

    • Cool the solution to 0°C in an ice bath.

    • Add NBS portion-wise over 4 hours, maintaining the temperature at 0°C.

    • Allow the reaction mixture to stir at room temperature for 48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with chloroform.

    • Wash the organic layer successively with saturated sodium thiosulfate solution, saturated sodium carbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by filtration through a pad of silica gel, eluting with hexane, to afford 3-bromobenzothiophene as a yellow oil.

Nitration

Nitration introduces a nitro group onto the benzothiophene ring, which can be subsequently reduced to an amino group, a key functional group in many pharmaceutical compounds. The regioselectivity of nitration is highly dependent on the reaction conditions and the presence of substituents.

Quantitative Data for Nitration of Substituted Benzothiophenes

Starting MaterialReagent(s)Major Isomer(s)Anticipated Yield Range (%)Reference(s)
Benzo[b]thiophene-3-carbonitrileKNO₃ / conc. H₂SO₄, 0°C5-Nitro & 6-Nitro40-60[5]
Benzo[b]thiophene-3-carbonitrileconc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C4-Nitro50-70[5]
2-Bromo-3-methylbenzothiopheneVarious nitrating conditions4-Nitro, 6-Nitro, 3-methyl-3-nitrobenzo[b]thiophen-2(3H)-one14-18 (4-nitro), 21-27.5 (6-nitro), 35-47 (side-product)[7]

Experimental Protocol: Nitration of Benzo[b]thiophene-3-carbonitrile (Kinetic Control) [5]

  • Materials:

    • Benzo[b]thiophene-3-carbonitrile

    • Potassium nitrate (KNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Crushed ice

    • Water

  • Procedure:

    • To a stirred solution of benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.

    • Maintain the temperature at 0°C and continue stirring for several hours (monitoring by TLC is recommended).

    • Upon completion, pour the reaction mixture carefully onto crushed ice.

    • Allow the ice to melt, and collect the precipitated solid by filtration.

    • Wash the solid with water until the washings are neutral.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group, which can serve as a precursor for various other functional groups. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [8]

  • Materials:

    • Benzothiophene

    • Acyl chloride (e.g., acetyl chloride)

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a dry round-bottomed flask equipped with a stirrer and an addition funnel, suspend aluminum chloride in dichloromethane.

    • Cool the mixture to 0°C in an ice/water bath.

    • Add a solution of acetyl chloride in dichloromethane dropwise to the stirred suspension.

    • After the addition is complete, add a solution of benzothiophene in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 15 minutes.

    • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous MgSO₄ and filter.

    • Remove the solvent by rotary evaporation to obtain the crude product.

    • The product can be further purified by distillation or chromatography.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[2][9] For benzothiophene, this reaction generally leads to substitution at the C3 position. However, with certain substituents, such as a methoxy group at C3, formylation can occur at C2.[10]

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methoxybenzothiophene [10]

  • Materials:

    • 3-Methoxybenzothiophene

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Appropriate workup reagents (e.g., aqueous sodium acetate)

  • Procedure:

    • Cool a solution of 3-methoxybenzothiophene in DMF.

    • Add phosphorus oxychloride dropwise with stirring, maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed at a moderate temperature (e.g., room temperature or slightly elevated) for a specified time.

    • Quench the reaction by pouring it into a solution of aqueous sodium acetate or another suitable base.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

    • Purify the product by chromatography or recrystallization.

Reaction Mechanisms and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the electrophilic substitution of benzothiophene.

Electrophilic_Substitution_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products Benzothiophene Benzothiophene Sigma_Complex Sigma Complex (Arenium Ion) Benzothiophene->Sigma_Complex Attack of π-electrons Electrophile Electrophile (E+) Electrophile->Sigma_Complex Substituted_Benzothiophene 3-Substituted Benzothiophene Sigma_Complex->Substituted_Benzothiophene Deprotonation Proton Proton (H+) Sigma_Complex->Proton

Caption: General mechanism of electrophilic aromatic substitution on benzothiophene.

Regioselectivity cluster_attack Position of Electrophilic Attack cluster_stability Stability of Sigma Complex cluster_outcome Reaction Outcome C3_Attack Attack at C3 C3_Intermediate More Stable (Charge on S) C3_Attack->C3_Intermediate Forms C2_Attack Attack at C2 C2_Intermediate Less Stable C2_Attack->C2_Intermediate Forms Major_Product Major Product C3_Intermediate->Major_Product Leads to Minor_Product Minor Product C2_Intermediate->Minor_Product Leads to

Caption: Regioselectivity in the electrophilic substitution of benzothiophene.

Experimental_Workflow Start Start: Dissolve Reactants Reaction Electrophilic Substitution Reaction Start->Reaction 1. Initiate Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup 2. Quench & Isolate Purification Purification (Chromatography/Distillation) Workup->Purification 3. Purify Crude Product Analysis Product Analysis (NMR, MS, IR) Purification->Analysis 4. Characterize End End: Pure Product Analysis->End

Caption: A generalized experimental workflow for electrophilic substitution reactions.

Conclusion

This technical guide has provided a detailed overview of the electrophilic substitution reactions of benzothiophene, a critical heterocyclic motif in modern chemistry. The principles of reactivity and regioselectivity have been discussed, with a focus on the directing effects of the sulfur atom and various substituents. Detailed experimental protocols for key transformations, including halogenation, nitration, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction, have been presented to aid in practical laboratory synthesis. The inclusion of quantitative data in tabular format allows for easy comparison of different reaction outcomes. Finally, the use of visual diagrams helps to clarify the underlying reaction mechanisms and experimental workflows. This comprehensive guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel benzothiophene-based compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Benzothiophene-5-carbonitrile, a valuable building block in medicinal chemistry and materials science. The primary method outlined is the cyanation of 5-bromo-1-benzothiophene via a Rosenmund-von Braun reaction, a reliable and well-established method for the preparation of aryl nitriles.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its rigid, planar structure and the presence of the nitrile group make it an attractive scaffold for further chemical modifications. The protocol described herein offers a practical approach for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic substitution of the bromine atom in 5-bromo-1-benzothiophene with a cyanide group, using copper(I) cyanide.

Scheme 1: Synthesis of this compound from 5-bromo-1-benzothiophene

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 5-bromo-1-benzothiophene
Reagent Copper(I) Cyanide (CuCN)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 150-160 °C
Reaction Time 4-6 hours
Typical Yield 70-85%
Purity (after workup) >95%
Molecular Formula C₉H₅NS
Molecular Weight 159.21 g/mol

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 5-bromo-1-benzothiophene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Iron(III) chloride (FeCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Toluene

  • Water, deionized

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-benzothiophene (1.0 equivalent).

    • Add copper(I) cyanide (1.2 equivalents).

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 5-bromo-1-benzothiophene.

  • Reaction:

    • Heat the reaction mixture to 150-160 °C with vigorous stirring.

    • Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Prepare a solution of iron(III) chloride (4.0 equivalents) in a mixture of water and concentrated hydrochloric acid (10:1 v/v).

    • Slowly pour the reaction mixture into the iron(III) chloride solution with stirring. This step is to complex the excess cyanide.

    • Stir the resulting mixture at 60-70 °C for 30 minutes.

    • Cool the mixture to room temperature and extract the product with toluene (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel to afford this compound as a solid.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow node_reagents 1. Reagent Addition - 5-bromo-1-benzothiophene - Copper(I) Cyanide - DMF node_reaction 2. Reaction - Heat to 150-160 °C - Stir for 4-6 hours node_reagents->node_reaction Heating node_workup 3. Workup - Quench with FeCl3/HCl - Toluene Extraction - Wash & Dry node_reaction->node_workup Cooling node_purification 4. Purification - Solvent Removal - Recrystallization or  Column Chromatography node_workup->node_purification Crude Product node_product Final Product This compound node_purification->node_product Purified

Application Notes and Protocols for 1-Benzothiophene-5-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Benzothiophene-5-carbonitrile, a versatile building block in the development of novel therapeutic agents and functional organic molecules. The protocols detailed below offer step-by-step methodologies for key chemical transformations, enabling the synthesis of a diverse range of derivatives.

Introduction

1-Benzothiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][2] The benzothiophene core is associated with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][4] this compound, in particular, offers a strategic starting point for the synthesis of functionalized benzothiophenes due to the versatile reactivity of its nitrile group. This document outlines key applications and detailed experimental protocols for the transformation of this compound into valuable carboxylic acids, primary amines, and ketones, which can serve as intermediates for further drug development.

Key Synthetic Transformations and Applications

The nitrile functionality of this compound can be readily converted into other key functional groups, providing access to a variety of derivatives with potential therapeutic applications.

1. Hydrolysis to 1-Benzothiophene-5-carboxylic Acid:

The hydrolysis of the nitrile group provides 1-Benzothiophene-5-carboxylic acid, a versatile intermediate for the synthesis of amides and esters. Benzothiophene carboxylic acid derivatives have been investigated as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), which are of interest for the treatment of metabolic diseases.[5]

2. Reduction to (1-Benzothiophen-5-yl)methanamine:

Reduction of the nitrile yields the corresponding primary amine, (1-Benzothiophen-5-yl)methanamine. This amine can be a crucial building block for the synthesis of more complex molecules, including Schiff bases and amides, which are known to exhibit a range of biological activities.

3. Grignard Reaction to Synthesize Ketones:

The reaction of this compound with Grignard reagents provides a direct route to ketones. These ketones can serve as precursors for the synthesis of various heterocyclic compounds and other functionalized molecules with potential applications in medicinal chemistry.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzothiophene-5-carboxylic acid via Hydrolysis

This protocol describes the basic hydrolysis of this compound to 1-Benzothiophene-5-carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers

  • pH paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.

  • A precipitate of 1-Benzothiophene-5-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum.

Expected Yield: 80-90%

Characterization: The product can be characterized by melting point, 1H NMR, 13C NMR, and IR spectroscopy.

Protocol 2: Synthesis of (1-Benzothiophen-5-yl)methanamine via Reduction

This protocol details the reduction of this compound to (1-Benzothiophen-5-yl)methanamine using lithium aluminum hydride (LiAlH4).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na2SO4)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Distilled water

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar under a nitrogen atmosphere.

  • Suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF in the flask and cool to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the nitrile dropwise to the LiAlH4 suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF and dichloromethane.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

  • The product can be purified by column chromatography on silica gel.

Expected Yield: 70-85%

Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 3: Synthesis of 1-(1-Benzothiophen-5-yl)ethan-1-one via Grignard Reaction

This protocol describes the synthesis of a ketone by the reaction of this compound with methylmagnesium bromide.[6][7][8]

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr, solution in diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Aqueous ammonium chloride (NH4Cl) solution (saturated)

  • Hydrochloric acid (HCl, dilute)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Two-neck round-bottom flask

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry two-neck round-bottom flask with a dropping funnel and a nitrogen inlet, equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution (1.1-1.2 eq) dropwise to the stirred solution of the nitrile.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Add dilute hydrochloric acid to hydrolyze the intermediate imine to the ketone.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-75%

Characterization: The product can be characterized by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data Summary

Product NameStarting MaterialReagentsSolventReaction TimeYield (%)
1-Benzothiophene-5-carboxylic acidThis compoundNaOH, H2OEthanol/Water4-8 h80-90
(1-Benzothiophen-5-yl)methanamineThis compoundLiAlH4Anhydrous THF2-4 h (reflux)70-85
1-(1-Benzothiophen-5-yl)ethan-1-oneThis compoundMeMgBrAnhydrous Et2O or THF2-3 h60-75

Logical Relationships and Experimental Workflows

experimental_workflow cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_grignard Grignard Reaction start This compound reagent1 NaOH, H2O/EtOH start->reagent1 reagent2 1. LiAlH4, THF 2. H2O workup start->reagent2 reagent3 1. R-MgBr, Et2O 2. H3O+ workup start->reagent3 product1 1-Benzothiophene-5-carboxylic acid reagent1->product1 product2 (1-Benzothiophen-5-yl)methanamine reagent2->product2 product3 1-(1-Benzothiophen-5-yl)-ketone reagent3->product3

Caption: Synthetic pathways from this compound.

Potential Signaling Pathway Modulation

Derivatives of this compound have the potential to modulate various signaling pathways implicated in disease. For instance, benzothiophene derivatives have been identified as activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1] Activation of PPARα and PPARγ can influence the expression of genes involved in fatty acid oxidation and glucose uptake, making these compounds interesting for the treatment of metabolic disorders.

Furthermore, benzothiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is upregulated in certain cancers.[9] Inhibition of PHGDH can disrupt cancer cell metabolism and proliferation.

signaling_pathway cluster_metabolic Metabolic Regulation cluster_cancer Cancer Cell Proliferation BT_derivative1 Benzothiophene Carboxamide Derivative PPAR PPARα/γ BT_derivative1->PPAR Activates Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation, Glucose Uptake) PPAR->Gene_Expression Regulates Metabolic_Effect Modulation of Lipid & Glucose Metabolism Gene_Expression->Metabolic_Effect BT_derivative2 Benzothiophene Derivative PHGDH PHGDH BT_derivative2->PHGDH Inhibits Serine_Biosynthesis Serine Biosynthesis PHGDH->Serine_Biosynthesis Catalyzes Proliferation Cancer Cell Proliferation Serine_Biosynthesis->Proliferation Promotes

Caption: Potential signaling pathways modulated by benzothiophene derivatives.

References

Application Notes and Protocols: 1-Benzothiophene-5-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous molecules and its ability to engage in various biological interactions. The incorporation of a nitrile group at the 5-position, yielding 1-Benzothiophene-5-carbonitrile, provides a versatile chemical handle for the synthesis of a diverse array of pharmacologically active compounds. This document outlines the applications of this compound in the development of novel therapeutics, with a focus on anticancer and kinase inhibitor discovery. Detailed experimental protocols and quantitative biological data are provided to facilitate further research and development.

I. Anticancer Applications: Targeting Tubulin Polymerization

Derivatives of the benzothiophene scaffold have demonstrated potent anticancer activity by interfering with tubulin polymerization, a critical process in cell division.

A. Benzothiophene Acrylonitrile Analogs

A series of benzothiophene acrylonitrile analogs have been synthesized and evaluated for their ability to inhibit the growth of a panel of 60 human cancer cell lines. Notably, several of these compounds exhibited significant cytotoxic effects with GI50 values in the nanomolar range.[1] The cytotoxic activity is hypothesized to be mediated through interaction with tubulin.[1]

Quantitative Data Summary:

Compound ReferenceCancer Cell Line PanelGI50 Range (nM)Noteworthy Activity
5 NCI-6010.0 - 90.9Active against all leukemia, colon, and CNS cancer cell lines tested.[1]
6 NCI-6021.1 - 98.9Potent activity against leukemia, CNS, and prostate cancer cell lines.[1]
13 NCI-60< 10.0 - 39.1Very potent growth inhibition across the majority of cell lines.[1]

Experimental Protocol: Synthesis of Benzothiophene Acrylonitrile Analogs

This protocol describes a general method for the synthesis of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs, which can be adapted from commercially available or synthesized benzothiophene-2-carbaldehyde and substituted phenylacetonitriles. While the original study does not explicitly start from this compound, a plausible synthetic route could involve its conversion to a suitable benzothiophene-2-carbaldehyde intermediate.

Materials:

  • Substituted benzothiophene-2-carbaldehyde

  • Substituted phenylacetonitrile

  • Sodium methoxide

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve the substituted benzothiophene-2-carbaldehyde (1 equivalent) and the substituted phenylacetonitrile (1 equivalent) in methanol in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired benzothiophene acrylonitrile analog.

Experimental Workflow:

G start Start: Benzothiophene-2-carbaldehyde & Phenylacetonitrile step1 Dissolve in Methanol start->step1 step2 Add Sodium Methoxide step1->step2 step3 Reflux (4-6h) step2->step3 step4 Precipitate in Ice Water step3->step4 step5 Filter and Dry step4->step5 step6 Recrystallize step5->step6 end End: Purified Benzothiophene Acrylonitrile Analog step6->end

Synthetic workflow for benzothiophene acrylonitriles.

II. Kinase Inhibitors: A Multi-Targeted Approach

The benzothiophene scaffold is a recognized "privileged structure" in kinase inhibitor design, capable of fitting into the ATP-binding site of numerous kinases. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.

A. 5-Hydroxybenzothiophene Derivatives as Multi-Kinase Inhibitors

A series of 5-hydroxybenzothiophene derivatives have been synthesized and identified as potent inhibitors of multiple kinases, demonstrating broad-spectrum anticancer activity.[2]

Quantitative Data Summary: Kinase Inhibition

Compound ReferenceTarget KinaseIC50 (nM)
16b Clk411
DRAK187
haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

Quantitative Data Summary: Anticancer Activity

Compound ReferenceCancer Cell LineIC50 (µM)
16b U87MG (Glioblastoma)7.2
HCT-116 (Colon)>10
A549 (Lung)>10
Hela (Cervical)>10

Experimental Protocol: Synthesis of 5-Hydroxybenzothiophene-2-Carboxamides

This protocol outlines the synthesis of N-substituted-5-hydroxybenzo[b]thiophene-2-carboxamides starting from a suitable 5-hydroxybenzo[b]thiophene-2-carboxylic acid intermediate, which can potentially be derived from this compound through hydrolysis of the nitrile to a carboxylic acid and subsequent functional group manipulations.

Materials:

  • 5-Hydroxybenzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride or other activating agent (e.g., HATU)

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, DIPEA)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Acid Chloride Formation (Method A):

    • Suspend 5-hydroxybenzo[b]thiophene-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling (Method A):

    • Dissolve the crude acid chloride in an anhydrous solvent like DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the desired amine (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir overnight.

  • Amide Coupling (Method B - Using Coupling Agent):

    • Dissolve 5-hydroxybenzo[b]thiophene-2-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and a base like DIPEA (2 equivalents) in an anhydrous solvent like DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final N-substituted-5-hydroxybenzo[b]thiophene-2-carboxamide.

Signaling Pathway Inhibition:

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade Receptor Receptor Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Dyrk1A Dyrk1A Signal_Transduction->Dyrk1A Dyrk1B Dyrk1B Signal_Transduction->Dyrk1B Clk1 Clk1 Signal_Transduction->Clk1 Clk4 Clk4 Signal_Transduction->Clk4 DRAK1 DRAK1 Signal_Transduction->DRAK1 haspin haspin Signal_Transduction->haspin Downstream_Effectors Downstream_Effectors Dyrk1A->Downstream_Effectors Dyrk1B->Downstream_Effectors Clk1->Downstream_Effectors Clk4->Downstream_Effectors DRAK1->Downstream_Effectors haspin->Downstream_Effectors Proliferation Cell Proliferation Downstream_Effectors->Proliferation Survival Cell Survival Downstream_Effectors->Survival Metastasis Metastasis Downstream_Effectors->Metastasis Benzothiophene_Inhibitor Benzothiophene_Inhibitor Benzothiophene_Inhibitor->Dyrk1A Inhibition Benzothiophene_Inhibitor->Dyrk1B Inhibition Benzothiophene_Inhibitor->Clk1 Inhibition Benzothiophene_Inhibitor->Clk4 Inhibition Benzothiophene_Inhibitor->DRAK1 Inhibition Benzothiophene_Inhibitor->haspin Inhibition

Inhibition of multiple kinase pathways by benzothiophene derivatives.

III. Transformation of the 5-Carbonitrile Group

The nitrile group of this compound is a key functional moiety that can be chemically transformed into a variety of other functional groups, significantly expanding its utility in the synthesis of diverse bioactive molecules.

Potential Transformations:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This carboxylic acid can then be converted to esters, amides, or other derivatives, providing a wide range of possibilities for structure-activity relationship (SAR) studies.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This amino group serves as a valuable point for further functionalization.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, such as tetrazoles, which are known to be important pharmacophores in many drugs.

Logical Relationship of Transformations:

G Start This compound Carboxylic_Acid 5-Carboxy-1-benzothiophene Start->Carboxylic_Acid Hydrolysis Amine 5-(Aminomethyl)-1-benzothiophene Start->Amine Reduction Tetrazole 5-(1H-Tetrazol-5-yl)-1-benzothiophene Start->Tetrazole [2+3] Cycloaddition Amides_Esters Amides, Esters, etc. Carboxylic_Acid->Amides_Esters Further_Functionalization Further Functionalization Amine->Further_Functionalization Bioisostere Carboxylic Acid Bioisostere Tetrazole->Bioisostere

Synthetic utility of the 5-carbonitrile group.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds, particularly in the fields of oncology and kinase inhibitor research. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics. Further investigation into the synthetic elaboration of the 5-carbonitrile group is warranted to fully exploit its potential in medicinal chemistry.

References

1-Benzothiophene-5-carbonitrile: A Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Benzothiophene-5-carbonitrile is a key heterocyclic building block in the development of novel pharmaceuticals. The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds and approved drugs.[1][2][3][4][5] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions make it an attractive core for designing molecules that can modulate the activity of diverse biological targets. The nitrile functionality at the 5-position offers a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds for drug discovery.[6] This application note will detail the use of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors for cancer therapy.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The benzothiophene scaffold has been successfully employed in the development of potent inhibitors for various kinases, including Polo-like kinase 1 (PLK1) and Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B), which are implicated in cancer progression.[8][9][10]

Representative Synthesis of a Kinase Inhibitor Precursor

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its utility can be demonstrated through the synthesis of key intermediates that are precursors to potent kinase inhibitors. A common strategy involves the conversion of the nitrile group to an amine, which can then be further elaborated.

Experimental Protocol: Reduction of this compound to (1-Benzothiophen-5-yl)methanamine

This protocol describes the reduction of the nitrile functionality to a primary amine, a crucial step in preparing intermediates for the synthesis of various kinase inhibitors.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry glassware

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and the washings. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude (1-Benzothiophen-5-yl)methanamine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Pharmacological Data of Benzothiophene-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of various benzothiophene derivatives against different kinases, demonstrating the potential of this scaffold in developing potent therapeutic agents. It is important to note that these compounds may not be directly synthesized from this compound, but they highlight the therapeutic relevance of the core structure.

Compound ClassTarget Kinase(s)IC₅₀ / GI₅₀ ValuesReference
5-Hydroxybenzothiophene DerivativesClk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A11 nM, 87 nM, 125.7 nM, 163 nM, 284 nM, 353.3 nM[9][10]
Benzothiophene Acrylonitrile AnalogsTubulin10–100 nM (GI₅₀ against 60 human cancer cell lines)[11]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflows for their synthesis and evaluation is crucial for understanding their mechanism of action and development process.

Polo-like Kinase 1 (PLK1) in Mitosis

PLK1 is a key regulator of cell division, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. The following diagram illustrates the central role of PLK1 in the cell cycle.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Centrosome_Maturation Centrosome Maturation G2->Centrosome_Maturation M_Phase M Phase Spindle_Assembly Spindle Assembly M_Phase->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis PLK1 PLK1 PLK1->Centrosome_Maturation PLK1->Spindle_Assembly PLK1->Chromosome_Segregation PLK1->Cytokinesis Inhibitor Benzothiophene-based PLK1 Inhibitor Inhibitor->PLK1

Caption: Role of PLK1 in Mitosis and its Inhibition.

General Synthetic Workflow for Kinase Inhibitors

The synthesis of kinase inhibitors from this compound typically involves a multi-step process, starting with the functional group transformation of the nitrile, followed by the construction of the desired heterocyclic scaffold.

Synthetic_Workflow Start This compound Intermediate Functionalized Intermediate (e.g., Amine, Carboxylic Acid) Start->Intermediate Functional Group Transformation Scaffold Heterocyclic Scaffold Construction Intermediate->Scaffold Cyclization/ Coupling Reactions Final_Product Bioactive Kinase Inhibitor Scaffold->Final_Product Final Modification/ Purification

Caption: General Synthetic Workflow.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in pharmaceutical research. Its application in the development of kinase inhibitors highlights its importance in the quest for novel cancer therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this building block in their drug discovery endeavors.

References

Application Note and Protocol for the Purification of Crude 1-Benzothiophene-5-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene-5-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and materials science. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions, biological assays, and overall drug development success. This document provides a detailed protocol for the purification of crude this compound utilizing silica gel column chromatography, a widely adopted and effective technique for the separation of organic compounds.

The protocol herein is based on established methodologies for the purification of benzothiophene and benzonitrile derivatives. It is intended to serve as a comprehensive guide, which may be further optimized depending on the specific impurity profile of the crude material.

Data Presentation

The following table should be used to record experimental parameters and results for the purification of this compound. This systematic approach will aid in the optimization and reproducibility of the purification process.

ParameterValueUnitsNotes
Sample Information
Mass of Crude Productg
Mass of Purified Productg
Yield%Calculated as (Mass of Purified Product / Mass of Crude Product) x 100
Purity (before purification)%Determined by HPLC, GC, or NMR
Purity (after purification)%Determined by HPLC, GC, or NMR
Chromatography Conditions
Stationary PhaseSilica Gel (60-120 mesh)-Standard grade silica gel is typically effective.
Column Dimensions (Diameter x Length)cm
Mobile Phase Compositionv/ve.g., Hexane:Ethyl Acetate
Thin Layer Chromatography (TLC) Rf-A target Rf of 0.2-0.4 is recommended for optimal separation.[1]
Fractions
Volume of FractionsmL
Fractions Containing Pure Product-Determined by TLC analysis.

Experimental Workflow

G cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude 1-Benzothiophene- 5-carbonitrile dissolve Dissolve in Minimal Dichloromethane crude_sample->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate Solvent (Dry Loading) adsorb->evaporate load_sample Load Sample onto Column evaporate->load_sample pack_column Pack Column with Silica Gel Slurry pack_column->load_sample elute Elute with Mobile Phase (e.g., Hexane:Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent via Rotary Evaporation combine_fractions->remove_solvent dry_product Dry Under High Vacuum remove_solvent->dry_product pure_product Pure 1-Benzothiophene- 5-carbonitrile dry_product->pure_product

Caption: Workflow for the purification of this compound.

Experimental Protocols

This protocol outlines a general procedure for the purification of this compound using flash column chromatography. Optimization may be required based on the specific impurities present in the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Anhydrous Sodium Sulfate

  • Glass chromatography column

  • Cotton or Glass Wool

  • Sand (washed)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

2.1. Preparation of the Crude Sample (Dry Loading Method): [1][2][3]

  • Following the synthesis, the crude reaction mixture should be subjected to a standard aqueous work-up. This may involve quenching the reaction, extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), washing with brine, and drying the organic layer over anhydrous sodium sulfate.

  • The solvent from the dried organic layer is removed under reduced pressure to yield the crude product.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

  • To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

  • The solvent is then carefully removed by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry-loaded" sample.

2.2. Preparation of the Chromatography Column:

  • Securely clamp a glass column of an appropriate size in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

  • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Allow the hexane to drain from the column until the solvent level is just above the top of the silica gel. Do not allow the column to run dry.

2.3. Loading the Sample:

  • Carefully add the dry-loaded sample to the top of the prepared silica gel bed.

  • Gently tap the column to create a flat, even layer of the sample.

  • Add a thin protective layer of sand on top of the sample.

2.4. Elution and Fraction Collection:

  • The optimal mobile phase composition should be determined beforehand using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.[1] The polarity of the mobile phase can be gradually increased (gradient elution) if necessary. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation.[1]

  • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

  • Apply gentle positive pressure to the top of the column to begin the elution process.

  • Collect the eluent in separate fractions (e.g., in test tubes or small flasks).

  • Continuously monitor the separation process by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

2.5. Isolation of the Purified Product:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Further dry the resulting solid or oil under high vacuum to remove any residual solvent.

3. Troubleshooting:

  • Compound does not move from the baseline on TLC: The mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). For very polar compounds, consider a more polar solvent system like dichloromethane/methanol.[1]

  • Compound runs with the solvent front on TLC: The mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane).

  • Streaking of spots on TLC or broad bands on the column: The sample may be overloaded, or the compound may have poor solubility in the mobile phase. Ensure the sample is loaded in a narrow band and consider the dry loading technique if solubility is an issue.[1]

  • Poor separation of the desired compound from impurities: The mobile phase polarity is not optimal. A shallower solvent gradient or an isocratic elution with a finely tuned solvent ratio may be necessary. Ensure the column is not overloaded.

References

Application Notes and Protocols for the Recrystallization of 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzothiophene-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiophene core is a key structural motif in various biologically active molecules and functional materials. For its effective use in synthesis and biological assays, high purity of the compound is paramount. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.

This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and troubleshooting guidelines.

Principle of Recrystallization

Recrystallization is a purification process based on the principle that the solubility of most solids in a solvent increases with temperature.[1] The method involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline solid. The soluble impurities remain dissolved in the surrounding solution (mother liquor). The purified crystals are then collected by filtration.[2]

Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks

  • Heating source (hot plate with magnetic stirring)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and weighing scale

  • Glass stirring rod

  • Graduated cylinders

  • Ice bath

  • Drying oven or desiccator

  • Recrystallization solvents (e.g., isopropanol, ethanol, water, toluene, hexane, acetonitrile)

Solvent Selection

The choice of solvent is the most critical step for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.[2][3]

  • Not react chemically with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal from the purified crystals.[2]

Based on the properties of the parent compound, benzothiophene, which is soluble in many organic solvents and insoluble in water, several solvent systems are proposed for this compound.[4][5]

Potential Solvent Systems:

  • Alcohol/Water Mixtures: A mixture of a C1-C8 alcohol with water can be effective. Isopropyl alcohol or ethanol are preferred choices.[6]

  • Toluene/Hexane: Toluene is a good solvent for many aromatic compounds, while hexane is a non-polar solvent in which the compound is likely less soluble. This pair can be used for two-solvent recrystallization.

  • Acetonitrile: Aromatic nitriles can often be recrystallized from acetonitrile.[7]

  • Ethanol: As a single solvent, ethanol can be effective for compounds with moderate polarity.[7]

A preliminary small-scale test with a few milligrams of the crude material in different solvents is recommended to determine the optimal choice.

Experimental Protocol

This protocol outlines the general steps for recrystallization.

Step 1: Dissolution

  • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and a small amount of the chosen solvent (e.g., isopropanol).

  • Gently heat the mixture on a hot plate with stirring.

  • Gradually add the minimum amount of hot solvent until the solid completely dissolves. Avoid adding excess solvent, as this will reduce the final yield.[3]

Step 2: Decolorization (Optional)

  • If the solution is colored due to high molecular weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

Step 3: Hot Filtration (for Insoluble Impurities)

  • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.

  • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the clean, preheated flask to remove insoluble materials. This step must be done quickly to prevent premature crystallization in the funnel.[3][8]

Step 4: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[1][3]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the crystal yield.[3]

Step 5: Isolation and Washing

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Continue to draw air through the filter cake for several minutes to help dry the crystals.[8]

Step 6: Drying

  • Transfer the crystals from the funnel to a pre-weighed watch glass.

  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (69°C) or in a desiccator until a constant weight is achieved.[3][9]

Step 7: Purity Assessment

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Assess purity using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (NMR, IR).[2]

Data Presentation

The following table provides an example of how to summarize quantitative data from recrystallization experiments.

Experiment IDSolvent SystemSolvent Ratio (v/v)Dissolution Temp. (°C)Crystallization Temp. (°C)Crude Mass (g)Recovered Mass (g)Yield (%)Purity (by HPLC, %)
BN-CN-R1Isopropanol/Water90:1080-101.000.8585.0>99.5
BN-CN-R2Toluene/Hexane1:29501.000.7878.0>99.0
BN-CN-R3AcetonitrileN/A7501.000.8282.0>99.2

Mandatory Visualization

Recrystallization_Workflow Workflow for Recrystallization of this compound start Start: Crude Solid dissolve 1. Dissolution Add minimum hot solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration 2. Hot Filtration Remove insoluble matter insoluble_check->hot_filtration Yes cool 3. Slow Cooling Allow crystals to form insoluble_check->cool No hot_filtration->cool ice_bath 4. Ice Bath Maximize yield cool->ice_bath vacuum_filtration 5. Vacuum Filtration Isolate crystals ice_bath->vacuum_filtration wash 6. Washing Wash with cold solvent vacuum_filtration->wash dry 7. Drying Remove residual solvent wash->dry end End: Pure Crystals dry->end

Caption: Recrystallization experimental workflow.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; Cooling too rapidly; Solution is too concentrated.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent.[8]
No Crystals Form Too much solvent was used; Solution is not supersaturated.Evaporate some of the solvent to increase concentration and re-cool. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[8]
Low Recovery/Yield Too much solvent was used; Premature crystallization during hot filtration; Compound is too soluble in cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Choose a solvent in which the compound has lower solubility at cold temperatures.[3]
Impure Crystals Cooling was too rapid, trapping impurities; Insufficient washing.Allow the solution to cool slowly and undisturbed to promote the formation of pure crystal lattices.[3] Ensure crystals are washed with fresh, cold solvent.

References

Application Notes and Protocols for the Characterization of 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 1-Benzothiophene-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure accurate identification and purity assessment.

Overview and Physicochemical Properties

This compound is a solid, heterocyclic compound with the molecular formula C₉H₅NS and a molecular weight of 159.21 g/mol . Its structure consists of a benzothiophene core with a nitrile group at the 5-position. Accurate characterization is crucial for its use in drug discovery and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₅NS[1]
Molecular Weight159.21 g/mol [1]
Melting Point69 °C
Boiling Point312.7 °C[1]
AppearanceWhite to light yellow solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H and ¹³C NMR Spectral Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-27.5 - 7.8d~5.5
H-37.3 - 7.6d~5.5
H-48.0 - 8.3d~1.5
H-67.6 - 7.9dd~8.5, 1.5
H-77.9 - 8.2d~8.5

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2123 - 126
C-3125 - 128
C-3a138 - 141
C-4128 - 131
C-5110 - 113
C-6129 - 132
C-7124 - 127
C-7a141 - 144
-C≡N118 - 121
Experimental Protocol for NMR Analysis

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of benzothiophene derivatives.[2]

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[2]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 300, 400, or 500 MHz)[2]

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

    • Ensure complete dissolution, using gentle warming or sonication if necessary.[2]

    • Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to a height of about 4-5 cm.

    • Cap the NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans and a longer relaxation delay (2-10 seconds) compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and set the reference signal (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Reference proc1->proc2 proc3 Integrate and Analyze proc2->proc3

Figure 1: General workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation, which causes molecular vibrations.

Expected FT-IR Absorption Bands

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C-S, and the C≡N nitrile group.

Table 4: Expected FT-IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Nitrile C≡NStretch2240 - 2220Medium, Sharp
Aromatic C=CStretch1600 - 1450Medium to Weak
C-SStretch750 - 650Medium
Experimental Protocol for FT-IR Analysis

This protocol describes the general procedure for obtaining an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound sample

  • FT-IR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).

  • Sample Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks.

    • Correlate the observed peaks with the functional groups present in the molecule.

  • Cleaning:

    • Raise the press arm and remove the sample residue.

    • Clean the ATR crystal and the press tip thoroughly with a lint-free wipe soaked in a suitable solvent.

FTIR_Workflow start Start background Record Background Spectrum start->background place_sample Place Sample on ATR Crystal background->place_sample acquire_spectrum Acquire Sample Spectrum place_sample->acquire_spectrum analyze Analyze Spectrum (Peak Identification) acquire_spectrum->analyze clean Clean ATR Crystal analyze->clean end End clean->end

Figure 2: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum and Fragmentation

For this compound (C₉H₅NS), the molecular ion peak [M]⁺• is expected at an m/z of approximately 159. Due to the stability of the aromatic system, this peak should be relatively intense. Common fragmentation pathways for benzothiophene derivatives involve the loss of small molecules or radicals.

Table 5: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Possible Identity
[M]⁺•159.01Molecular Ion
[M-HCN]⁺•132.00Loss of hydrogen cyanide
[M-CS]⁺•115.04Loss of carbon monosulfide
[C₇H₄]⁺•88.03Benzene ring fragment
Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the fragmentation pattern with known patterns for similar compounds to confirm the structure.

MS_Workflow cluster_sample Sample Introduction cluster_separation Separation & Ionization cluster_detection Detection & Analysis sample_prep Prepare Dilute Solution injection Inject into GC-MS sample_prep->injection gc_sep GC Separation injection->gc_sep ionization Electron Ionization (EI) gc_sep->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis (TIC and Mass Spectrum) detector->data_analysis

Figure 3: General workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this compound.

Experimental Protocol for HPLC Analysis

This protocol provides a general starting point for the HPLC analysis of benzothiophene derivatives.[2]

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 60:40 v/v).

    • Add a small amount of acid modifier (e.g., 0.1% phosphoric acid) to improve peak shape.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare working solutions by diluting the stock solution as needed.

    • Filter the sample solutions through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Data Acquisition:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the compound has significant absorbance (this can be determined from a UV scan).

    • Inject a fixed volume (e.g., 10 µL) of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of the compound and any impurities.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Determine the retention time and calculate the peak area.

    • Purity can be estimated by the relative peak area of the main component. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare and Degas Mobile Phase equilibrate Equilibrate Column prep_mobile->equilibrate prep_sample Prepare and Filter Sample Solution inject Inject Sample prep_sample->inject equilibrate->inject run Run Analysis inject->run integrate Integrate Peaks run->integrate quantify Determine Purity/ Quantify integrate->quantify

Figure 4: Workflow for HPLC analysis.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Benzothiophene-5-carbonitrile. Due to the limited availability of specific experimental NMR data for this compound in public databases, this document outlines a generalized yet comprehensive procedure for its characterization. The presented data tables are illustrative examples based on typical chemical shifts and coupling constants for analogous structures.

Introduction

1-Benzothiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optical properties. A thorough structural elucidation of these compounds is paramount for understanding their structure-activity relationships and ensuring their quality. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of such organic compounds. This document provides a standard operating procedure for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.

Data Presentation

Note: The following tables contain predicted data for this compound. Actual experimental values may vary.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.2 - 8.1d~8.01HH4
~8.0 - 7.9s-1HH6
~7.8 - 7.7d~8.01HH7
~7.6 - 7.5d~5.51HH2
~7.4 - 7.3d~5.51HH3

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~142C7a
~139C3a
~130C4
~128C6
~126C7
~125C2
~124C3
~118CN
~110C5

Experimental Protocols

This section details the methodology for sample preparation and the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

A homogenous and particulate-free sample solution is crucial for obtaining high-quality NMR spectra.

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • 5 mm NMR tubes

    • Pasteur pipette

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound and transfer it into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Vortex the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

    • Using a Pasteur pipette with a cotton plug to filter out any particulates, carefully transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Number of Scans: 1024 to 4096 (or more, depending on concentration and desired signal-to-noise ratio)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 160 ppm

    • Temperature: 298 K

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing interpretation Spectral Interpretation & Structure Elucidation processing->interpretation

Caption: Experimental workflow for NMR analysis.

Caption: Structure of this compound.

Application Notes and Protocols for the Derivatization of 1-Benzothiophene-5-carbonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical derivatization of 1-benzothiophene-5-carbonitrile, a versatile scaffold for the synthesis of novel compounds for biological screening. The protocols focus on the transformation of the nitrile group into various functionalities, including carboxamides, amines, tetrazoles, and carboxylic acids, which are known to be important pharmacophores in medicinal chemistry.

Introduction

Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold serves as a valuable starting material for the generation of diverse chemical libraries for biological screening. The strategic modification of the nitrile functionality can lead to the discovery of novel therapeutic agents with improved potency and selectivity.

Derivatization Strategies

The nitrile group of this compound is a versatile functional group that can be converted into several other key functionalities. This section outlines the protocols for four primary derivatization reactions.

Conversion to 1-Benzothiophene-5-carboxamide

The hydrolysis of a nitrile to a carboxamide is a fundamental transformation in organic synthesis. Amides are prevalent in numerous biologically active molecules.

Experimental Protocol: Hydrolysis of Nitrile to Amide

  • Materials: this compound, sulfuric acid, trifluoroacetic acid (TFA) or acetic acid, water, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of this compound (1 mmol) in trifluoroacetic acid (TFA) (5 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-8 hours, monitoring the progress by thin-layer chromatography (TLC). For sterically hindered nitriles, a mixture of acetic acid and sulfuric acid at temperatures above 90 °C may be required.

    • Upon completion, carefully pour the reaction mixture into ice-cold water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzothiophene-5-carboxamide.

    • Purify the crude product by recrystallization or column chromatography.

Reduction to 5-(Aminomethyl)-1-benzothiophene

The reduction of nitriles to primary amines provides a pathway to a class of compounds with significant biological potential, including antimicrobial and anticancer activities.

Experimental Protocol: Reduction of Nitrile to Amine

  • Materials: this compound, lithium aluminum hydride (LiAlH₄), dry diethyl ether or tetrahydrofuran (THF), dilute sulfuric acid, sodium hydroxide solution, water.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2 mmol) in dry diethyl ether or THF (20 mL).

    • Add a solution of this compound (1 mmol) in the same dry solvent dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% sodium hydroxide solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

    • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(aminomethyl)-1-benzothiophene.

    • Purify the product by distillation or column chromatography.

Conversion to 5-(1H-Tetrazol-5-yl)-1-benzothiophene

Tetrazoles are considered bioisosteres of carboxylic acids and are present in a number of pharmaceutical agents. The conversion of nitriles to tetrazoles is a valuable strategy in drug design.

Experimental Protocol: Synthesis of 5-Substituted Tetrazole

  • Materials: this compound, sodium azide (NaN₃), zinc chloride (ZnCl₂), n-propanol or n-butanol, hydrochloric acid.

  • Procedure:

    • To a solution of this compound (1 mmol) in n-propanol or n-butanol (10 mL), add sodium azide (1.2 mmol) and zinc chloride (1 mmol).

    • Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid to pH ~2.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 5-(1H-tetrazol-5-yl)-1-benzothiophene by recrystallization.

Hydrolysis to 1-Benzothiophene-5-carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a classic transformation that yields a key functional group for further derivatization or for its intrinsic biological activity.

Experimental Protocol: Hydrolysis of Nitrile to Carboxylic Acid

  • Materials: this compound, concentrated sulfuric acid or hydrochloric acid, water.

  • Procedure (Acid-Catalyzed):

    • To a solution of this compound (1 mmol) in water (10 mL), add concentrated sulfuric acid or hydrochloric acid (5 mL).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature, which may cause the carboxylic acid to precipitate.

    • Collect the precipitate by filtration and wash with cold water.

    • Alternatively, extract the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Recrystallize the crude product to obtain pure 1-benzothiophene-5-carboxylic acid.

Biological Screening Data

The derivatization of the 1-benzothiophene scaffold can lead to compounds with a range of biological activities. The following tables summarize representative quantitative data for different classes of benzothiophene derivatives.

Table 1: Anticancer Activity of Benzothiophene Derivatives

Derivative ClassCompoundCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Carboxamideb19 (a benzo[b]thiophene-3-carboxamide derivative)MDA-MB-231 (Breast)Proliferation IC₅₀: 3.1 µM[1]
AcrylonitrileAnalog 5Panel of 60 human cancer cell lines0.01 - 0.1 µM (GI₅₀)[2]
AcrylonitrileAnalog 6Panel of 60 human cancer cell lines0.01 - 0.1 µM (GI₅₀)[2]
Thiophene CarboxamideMB-D2MCF-7 (Breast)Cell viability: 38.93% at 100 µM[3]

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

Derivative ClassCompoundMicroorganismActivity (MIC)Reference
Benzothiophene-Indole Hybrid3aS. aureus (MRSA, USA Lac * lux)1 µg/mL[4]
Benzothiophene-Indole Hybrid3aS. aureus (MRSA, JE2)2 µg/mL[4]
Benzothiophene-Indole Hybrid3cS. aureus (MRSA and MSSA)Mean value of 2 µg/mL[4]
3-HalobenzothiopheneNot specifiedS. aureus ATCC 25923512 µg/mL[5]

Table 3: Anti-inflammatory Activity of Benzothiophene Derivatives

Derivative ClassAssayResultReference
Bromo-benzothiophene carboxamidesInhibition of COX-2Selective inhibition[6]
Bromo-benzothiophene carboxamidesReduction of prostaglandin-E2 synthesisSignificant reduction[6]
Hydroxy benzothiophene/naphthalene carboxylic acidsCarrageenan-induced rat paw edema42-43% inhibition[7]

Visualizations

Experimental Workflow

G cluster_synthesis Derivatization of this compound cluster_screening Biological Screening cluster_analysis Data Analysis start This compound carboxamide 1-Benzothiophene-5-carboxamide start->carboxamide Hydrolysis amine 5-(Aminomethyl)-1-benzothiophene start->amine Reduction tetrazole 5-(1H-Tetrazol-5-yl)-1-benzothiophene start->tetrazole Cycloaddition carboxylic_acid 1-Benzothiophene-5-carboxylic Acid start->carboxylic_acid Hydrolysis anticancer Anticancer Assays (e.g., MTT, Cell Migration) carboxamide->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) amine->antimicrobial tetrazole->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) carboxylic_acid->anti_inflammatory sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar anti_inflammatory->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for Derivatization and Biological Screening.

Signaling Pathway: Anticancer Mechanism

G cluster_pathway Potential Anticancer Signaling Pathway Inhibition by Benzothiophene Derivatives benzothiophene Benzothiophene Derivative (e.g., b19) rhoa RhoA benzothiophene->rhoa Inhibits apoptosis Apoptosis benzothiophene->apoptosis Promotes rock ROCK rhoa->rock Activates mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates p_mlc Phosphorylated MLC (p-MLC) stress_fibers Stress Fiber Formation p_mlc->stress_fibers Promotes migration_invasion Cell Migration & Invasion stress_fibers->migration_invasion Leads to

Caption: Inhibition of the RhoA/ROCK Signaling Pathway.

Conclusion

The derivatization of this compound offers a versatile platform for the synthesis of novel compounds with significant potential for biological activity. The protocols provided herein offer robust methods for accessing carboxamides, amines, tetrazoles, and carboxylic acids from this starting material. The compiled biological data highlights the promise of benzothiophene derivatives as anticancer, antimicrobial, and anti-inflammatory agents. Further exploration of the structure-activity relationships of these derivatives will be crucial for the development of new and effective therapeutic agents.

References

Application Notes and Protocols: 1-Benzothiophene-5-carbonitrile in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-benzothiophene-5-carbonitrile as a scaffold in the design and synthesis of potent enzyme inhibitors. This document details the inhibitory activities of various derivatives against several key enzymes, outlines detailed experimental protocols for assessing their efficacy, and visualizes the relevant biological pathways.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its rigid bicyclic structure and the presence of a reactive nitrile group offer opportunities for diverse chemical modifications, making it an attractive scaffold for the development of targeted enzyme inhibitors. Derivatives of this compound have shown significant inhibitory potential against enzymes implicated in various diseases, including cancer, metabolic disorders, and infectious diseases.

Target Enzymes and Inhibitory Activity

Derivatives of the 1-benzothiophene scaffold have demonstrated inhibitory activity against a range of important enzymes. The following table summarizes the quantitative data for selected benzothiophene derivatives.

Target EnzymeDerivative ClassSpecific Compound ExampleIC50 / KiReference
Polo-like Kinase 1 (PLK1)Benzothiophene derivativesNot specified in abstractNot specified in abstract[1]
Branched-chain α-ketoacid dehydrogenase kinase (BDK)Benzothiophene carboxylates3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)IC50 = 3.19 µM[2][3][4]
Phosphoglycerate Dehydrogenase (PHGDH)Benzo[b]thiophene-1,1-dioxidesCompound B12IC50 = 0.29 µM[5]
Acetylcholinesterase (AChE)Benzothiophene-chalconesCompound 5fIC50 = 62.10 µM[6]
Butyrylcholinesterase (BChE)Benzothiophene-chalconesCompound 5hIC50 = 24.35 µM[6]
Plasmodium falciparum enoyl-ACP reductase (PfENR)Benzothiophene carboxamides3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamideIC50 = 115 nM, Ki = 18 nM (vs. cofactor), 91 nM (vs. substrate)[7]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target enzymes operate is crucial for elucidating the mechanism of action of the inhibitors. The following diagrams illustrate these pathways and the general workflow for inhibitor screening and characterization.

PLK1_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis Cyclin B/CDK1 Cyclin B/CDK1 PLK1_inactive PLK1 (Inactive) Cyclin B/CDK1->PLK1_inactive Activates PLK1_active PLK1 (Active) PLK1_inactive->PLK1_active Centrosome_Maturation Centrosome Maturation PLK1_active->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1_active->Spindle_Assembly Chromosome_Segregation Chromosome Segregation PLK1_active->Chromosome_Segregation Cytokinesis Cytokinesis PLK1_active->Cytokinesis Aurora_A Aurora A Aurora_A->PLK1_inactive Phosphorylates (with Bora) Bora Bora Inhibitor This compound Derivative Inhibitor->PLK1_active Inhibits

Caption: Polo-like Kinase 1 (PLK1) Signaling Pathway.

BDK_Signaling_Pathway BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase BCAAs->BCAT BCKAs Branched-Chain α-Ketoacids BCAT->BCKAs BCKDC_active BCKDC (Active) BCKAs->BCKDC_active BCKDC_inactive BCKDC (Inactive) (Phosphorylated) Metabolism Further Metabolism (Energy Production) BCKDC_active->Metabolism BDK Branched-chain α-ketoacid dehydrogenase kinase BDK->BCKDC_active Phosphorylates (Inactivates) Inhibitor This compound Derivative Inhibitor->BDK Inhibits

Caption: Branched-Chain Amino Acid (BCAA) Catabolism and BDK Regulation.

PHGDH_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3PG 3-Phosphoglycerate Glycolysis->3PG PHGDH Phosphoglycerate Dehydrogenase 3PG->PHGDH NAD+ to NADH 3PHP 3-Phosphohydroxypyruvate PHGDH->3PHP PSAT1 Phosphoserine Aminotransferase 1 3PHP->PSAT1 3PS 3-Phosphoserine PSAT1->3PS PSPH Phosphoserine Phosphatase 3PS->PSPH Serine Serine PSPH->Serine Inhibitor This compound Derivative Inhibitor->PHGDH Inhibits

Caption: Serine Biosynthesis Pathway highlighting PHGDH.

Cholinesterase_Signaling_Pathway Acetylcholine Acetylcholine Cholinesterase AChE / BChE Acetylcholine->Cholinesterase Cholinergic_Receptor Cholinergic Receptor Acetylcholine->Cholinergic_Receptor Choline_Acetate Choline + Acetate Cholinesterase->Choline_Acetate Signal_Termination Signal Termination Choline_Acetate->Signal_Termination Inhibitor This compound Derivative Inhibitor->Cholinesterase Inhibits Signal_Prolongation Signal Prolongation Inhibitor->Signal_Prolongation

Caption: Cholinergic Signaling and the Role of Cholinesterases.

Experimental_Workflow Synthesis Synthesis of this compound Derivatives Primary_Screening Primary Enzyme Inhibition Assay (Single Concentration) Synthesis->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Active Compounds Mechanism_Studies Mechanism of Inhibition Studies (e.g., Ki determination) Dose_Response->Mechanism_Studies Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) Mechanism_Studies->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Caption: General Experimental Workflow for Inhibitor Development.

Experimental Protocols

General Protocol for Enzyme Inhibition Assays (Spectrophotometric)

This protocol provides a general framework for determining the inhibitory activity of this compound derivatives using a spectrophotometric method. Specific substrates and conditions will vary depending on the target enzyme.

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors. Create a dilution series of the inhibitor to be tested.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (or solvent control), and the enzyme solution.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader. The wavelength will depend on the substrate and product.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a specific application of the general spectrophotometric assay for measuring the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][8][9]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound derivatives

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI, e.g., 10 mM) in water.

    • Prepare a working solution of the enzyme in buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay in 96-well plate:

    • To each well, add:

      • Phosphate buffer

      • Test compound solution (or DMSO for control)

      • DTNB solution

      • Enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add the substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes. The yellow color is produced from the reaction of thiocholine with DTNB.

  • Calculation: Determine the rate of reaction. Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.

Protocol for PHGDH Inhibition Assay (Coupled Enzyme Assay)

This protocol measures the activity of phosphoglycerate dehydrogenase (PHGDH) by monitoring the production of NADH, which is coupled to a colorimetric or fluorescent reporter.[10][11]

Materials:

  • Recombinant human PHGDH

  • 3-phosphoglycerate (3-PG) as a substrate

  • NAD+

  • Diaphorase

  • Resazurin (fluorescent) or a tetrazolium salt like WST-1 (colorimetric)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

  • This compound derivatives

Procedure:

  • Assay Mixture Preparation: Prepare a master mix containing the assay buffer, NAD+, diaphorase, and the reporter dye (resazurin or WST-1).

  • Assay Setup:

    • In a 96-well plate, add the assay mixture.

    • Add the test compounds at various concentrations.

    • Add the PHGDH enzyme.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add the substrate, 3-PG, to all wells.

  • Measurement: Monitor the increase in fluorescence (for resorufin, Ex/Em = ~530/590 nm) or absorbance (for formazan, ~450 nm) over time.

  • Data Analysis: Calculate the reaction rates and determine the IC50 values for the inhibitors.

Protocol for BDK Inhibition Assay (Radiometric or Coupled Assay)

Inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK) can be measured either by a radiometric assay that tracks the phosphorylation of its substrate or a coupled spectrophotometric assay.[12][13]

Radiometric Assay:

  • This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the E1α subunit of the branched-chain α-ketoacid dehydrogenase complex (BCKDC).

  • The reaction is carried out in the presence of purified BDK, BCKDC, [γ-³²P]ATP, and the test inhibitor.

  • The reaction is stopped, and the proteins are separated by SDS-PAGE.

  • The amount of incorporated radioactivity is quantified by autoradiography or phosphorimaging.

Coupled Spectrophotometric Assay:

  • This assay measures the activity of the entire BCKDC complex. Inhibition of BDK leads to an increase in BCKDC activity.

  • The BCKDC reaction, which uses branched-chain α-ketoacids as substrates, produces NADH.

  • The rate of NADH production is monitored by the increase in absorbance at 340 nm.

  • The assay is performed by pre-incubating BDK and BCKDC with ATP and the test inhibitor, followed by the addition of the branched-chain α-ketoacid substrate and NAD+.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors with potential therapeutic applications in a variety of diseases. The data and protocols presented here provide a foundation for researchers to explore the synthesis, characterization, and optimization of new inhibitors based on this versatile chemical entity. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective drug candidates.

References

Troubleshooting & Optimization

Benzothiophene Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzothiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of benzothiophene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. How can I optimize the reaction conditions?

A1: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a common challenge, often stemming from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature. A systematic optimization of these parameters is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, the interplay between the palladium catalyst and a copper salt as an oxidant significantly influences the reaction's success.[1]

A logical workflow for troubleshooting low yields involves sequentially verifying reagent quality, then screening catalysts, oxidants, and solvents, followed by temperature adjustments.[1]

Q2: I am observing poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?

A2: Achieving high regioselectivity between the C2 and C3 positions of the benzothiophene core is a frequent challenge. For selective C3 arylation, a method involving the S-oxidation of the benzothiophene followed by a Pummerer-type reaction with a phenol coupling partner can be employed. This approach leverages the directing effect of the sulfoxide group to favor C3 functionalization.[1] The reaction typically proceeds by treating the benzothiophene S-oxide with trifluoroacetic anhydride (TFAA) before adding the phenol. Subsequent treatment with an acid, such as p-toluenesulfonic acid (pTsOH), promotes the rearrangement and arylation at the C3 position.[1]

Q3: My crude benzothiophene product is impure. What are the most effective purification techniques?

A3: Effective purification is critical for obtaining high-purity benzothiophene derivatives. The two most common and effective methods are column chromatography and recrystallization.[1]

  • Column Chromatography: This technique is highly effective for separating the desired product from byproducts and unreacted starting materials. A typical procedure involves packing a glass column with silica gel and eluting the crude product with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually adding ethyl acetate.[1]

  • Recrystallization: This method is suitable for purifying solid products. It involves dissolving the crude product in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure product crystallizes out, leaving impurities in the solution.

Q4: I am attempting a Gewald reaction to synthesize a 2-aminobenzothiophene, but the yield is poor. What are the key parameters to optimize?

A4: The Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, can be sensitive to reaction conditions. Key parameters to optimize include the choice of base, solvent, and temperature. The base, often a secondary or tertiary amine like morpholine or triethylamine, is critical for catalyzing the initial Knoevenagel condensation.[2][3] The solvent choice affects the solubility and reactivity of elemental sulfur; polar solvents like ethanol or methanol are generally preferred.[2] Gentle heating (40-60 °C) can improve sulfur's reactivity, but excessive heat may lead to side reactions.[2] For sterically hindered substrates, a two-step procedure or microwave-assisted synthesis might be more effective.[2][4]

Troubleshooting Guides

Palladium-Catalyzed C2-Arylation: Low Yield

If you are experiencing low yields in the palladium-catalyzed C2-arylation of benzothiophene derivatives, a systematic approach to optimization is recommended. The following table summarizes the effect of different catalysts and solvents on the reaction yield.

EntryPd Catalyst (10 mol%)Co-catalyst (Oxidant)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO75
4Pd(OAc)₂CuCl₂DMSO45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[1]

Experimental Protocols

Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-dioxide

This protocol describes a gram-scale palladium-catalyzed C2 arylation of benzo[b]thiophene 1,1-dioxide.[1]

  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).

  • Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.

  • Heat the mixture at 100 °C for 20 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.

Selective C3 Arylation of Benzothiophene

This protocol outlines a method for the selective C3 arylation of benzothiophene via an S-oxide intermediate.[1]

  • Add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml) to a nitrogen-flushed, oven-dried reaction vessel.

  • Cool the mixture to -78 °C.

  • Add trifluoroacetic anhydride (TFAA, 0.3 mmol).

  • After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).

  • Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours).

  • Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.

  • Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).

  • Dry the combined organic phases over MgSO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.

Visual Guides

Troubleshooting_Low_Yield start Low Yield Observed reagents Verify Reagent Purity & Stoichiometry start->reagents catalyst Screen Pd Catalysts (e.g., Pd(OAc)₂, PdCl₂) reagents->catalyst Reagents OK oxidant Optimize Oxidant (e.g., Cu(OAc)₂, CuCl₂) catalyst->oxidant No Improvement end Yield Improved catalyst->end Improvement solvent Screen Solvents (e.g., DMSO, DMF, Dioxane) oxidant->solvent No Improvement oxidant->end Improvement temp Adjust Temperature (e.g., 80°C, 100°C, 120°C) solvent->temp No Improvement solvent->end Improvement temp->end Improvement

Caption: Systematic workflow for troubleshooting low yields.

Regioselective_C3_Arylation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product benz_s_oxide Benzothiophene S-Oxide tfaa 1. Add TFAA (-78°C) benz_s_oxide->tfaa phenol Phenol Coupling Partner add_phenol 2. Add Phenol phenol->add_phenol tfaa->add_phenol warm 3. Warm to RT (16h) add_phenol->warm ptsoh 4. Add p-TsOH (45°C, 5h) warm->ptsoh c3_product C3-Arylated Benzothiophene ptsoh->c3_product

Caption: Workflow for regioselective C3-arylation.

References

Technical Support Center: Synthesis of 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-Benzothiophene-5-carbonitrile.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide provides a structured approach to identifying and resolving common side reactions and experimental issues.

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to inactive catalyst or insufficient temperature.1. Ensure the catalyst (e.g., Palladium or Copper salt) is fresh and handled under an inert atmosphere if required. 2. Optimize the reaction temperature. For Rosenmund-von Braun reactions, temperatures of 150-200°C in a high-boiling polar solvent are often necessary.[1][2] 3. For palladium-catalyzed cyanations, ensure the correct ligand is used and the reaction is run under an inert atmosphere.
Presence of 1-Benzothiophene-5-carboxamide or 1-Benzothiophene-5-carboxylic acid in the Product Hydrolysis of the nitrile group. This can occur during the reaction or work-up, especially under acidic or basic conditions.[3][4][5]1. During work-up, maintain a neutral pH. Avoid strong acidic or basic washes if possible. 2. If acidic or basic conditions are necessary for the reaction, minimize the reaction time and temperature to reduce the extent of hydrolysis. 3. Use anhydrous solvents and reagents to minimize the presence of water.
Unreacted 5-Bromo-1-benzothiophene Detected Inefficient cyanation reaction.1. Increase the equivalents of the cyanide source (e.g., CuCN, Zn(CN)₂, K₄[Fe(CN)₆]). 2. Increase the catalyst loading. 3. Extend the reaction time.
Formation of Dark, Tarry Byproducts Polymerization or decomposition of starting materials or product at high temperatures.1. Lower the reaction temperature if feasible. 2. Consider using a milder cyanation method, such as a palladium-catalyzed reaction which often requires lower temperatures than the classical Rosenmund-von Braun reaction.[2] 3. Ensure the starting materials are pure.
Difficult Purification Presence of polar side products (e.g., carboxamide, carboxylic acid) and baseline impurities.1. For the removal of acidic impurities like 1-benzothiophene-5-carboxylic acid, perform a mild basic wash (e.g., with aqueous sodium bicarbonate solution) during the work-up. 2. Column chromatography on silica gel is often effective for separating the desired nitrile from more polar byproducts. 3. Recrystallization from a suitable solvent system can be used to purify the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is the cyanation of 5-bromo-1-benzothiophene. This can be achieved through a classical Rosenmund-von Braun reaction using copper(I) cyanide at elevated temperatures, or through more modern palladium-catalyzed cyanation reactions which often proceed under milder conditions.[1][2]

Q2: My main impurity is a compound with a molecular weight of 177.2 g/mol . What is it likely to be?

This molecular weight corresponds to 1-Benzothiophene-5-carboxamide (C₉H₇NOS). This is a common byproduct resulting from the partial hydrolysis of the nitrile group of your target compound.

Q3: Can I use other 5-halo-1-benzothiophenes as starting materials?

Yes, 5-iodo-1-benzothiophene can also be used and may be more reactive than the bromo derivative in some catalytic cycles. However, 5-bromo-1-benzothiophene is often more readily available and cost-effective.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques to monitor the consumption of the starting material (5-bromo-1-benzothiophene) and the formation of the product.

Q5: What are the key safety precautions for this synthesis?

Cyanide salts (e.g., CuCN, KCN, Zn(CN)₂) are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Always have a cyanide poisoning antidote kit available and be familiar with its use. Reactions should be quenched carefully to avoid the generation of hydrogen cyanide gas.

Experimental Protocols

Synthesis of this compound via Rosenmund-von Braun Reaction

This protocol is a general guideline based on the classical Rosenmund-von Braun reaction.[1][2]

Materials:

  • 5-Bromo-1-benzothiophene

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Toluene

  • Aqueous ferric chloride solution

  • Aqueous sodium cyanide solution

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-1-benzothiophene (1 equivalent) and copper(I) cyanide (1.5 - 2 equivalents).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to reflux (typically 150-200°C) and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper salts.

  • Extract the product with toluene.

  • Wash the organic layer with water, followed by a dilute aqueous sodium cyanide solution to remove any remaining copper salts, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Pathway: Synthesis and Primary Side Reaction

G A 5-Bromo-1-benzothiophene B This compound A->B Cyanation (e.g., CuCN or Pd-cat.) C 1-Benzothiophene-5-carboxamide B->C Partial Hydrolysis (H₂O) D 1-Benzothiophene-5-carboxylic acid C->D Full Hydrolysis (H₂O, acid/base)

Caption: Synthetic route to this compound and subsequent hydrolysis side reactions.

Troubleshooting Logic Flow

G Start Reaction Complete? LowYield Low Yield Start->LowYield No CheckPurity Check Product Purity Start->CheckPurity Yes Optimize Optimize Reaction Conditions (Temp, Time, Reagents) LowYield->Optimize Impurities Impurities Present CheckPurity->Impurities Yes Pure Product is Pure CheckPurity->Pure No Purify Purify Product (Chromatography, Recrystallization) Impurities->Purify

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Benzothiophene-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, often achieved through a Rosenmund-von Braun reaction from 5-bromo-1-benzothiophene, can lead to several impurities. These include:

  • Unreacted Starting Material: 5-bromo-1-benzothiophene may be present if the reaction has not gone to completion.

  • Solvent Residues: High-boiling point solvents like N,N-dimethylformamide (DMF) used in the cyanation reaction can be difficult to remove.

  • Side-Products: Isomeric benzothiophene derivatives or byproducts from ancillary reactions can also be present.

  • Degradation Products: The benzothiophene nitrile moiety may be susceptible to degradation under harsh purification conditions.

Q2: What are the recommended first-pass purification techniques for crude this compound?

A2: For initial purification, recrystallization is a highly effective method for removing the bulk of impurities. Column chromatography is also a powerful technique for separating closely related impurities.

Q3: My purified this compound has a persistent color. What could be the cause?

A3: A persistent color can be due to trace impurities that are highly colored. These may include oxidation products or residual copper salts if a copper cyanide reagent was used in the synthesis. The use of activated charcoal during recrystallization can sometimes help in removing colored impurities.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be effectively determined using High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low Recovery of Purified Product The compound is too soluble in the chosen cold solvent.Select a solvent or solvent system in which the compound has lower solubility at room temperature. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective.
Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Oiling Out Instead of Crystallization The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.Perform a preliminary purification step, such as a simple filtration through a silica plug, before recrystallization.
Crystals are Colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can also adsorb some of the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Impurities Inappropriate solvent system (mobile phase).Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. A gradient elution may be necessary.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Compound is Stuck on the Column The compound is too polar for the chosen solvent system.Increase the polarity of the mobile phase. For very polar compounds, consider using a more polar stationary phase like alumina or reverse-phase chromatography.
Tailing of the Compound Band The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds, to improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water) at room and elevated temperatures to find a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for benzothiophene derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening (Hypothetical Data)

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
EthanolSparingly SolubleSolubleGood
Isopropanol/Water (9:1)InsolubleSolubleGood
Ethyl Acetate/Hexane (1:5)Sparingly SolubleSolubleGood
TolueneSolubleVery SolublePoor

Table 2: Purity Analysis by HPLC (Hypothetical Data)

SampleRetention Time of Main Peak (min)Purity (%)Major Impurity Retention Time (min)Impurity (%)
Crude Product8.5285.36.78 (5-bromo-1-benzothiophene)10.2
After Recrystallization8.5398.16.790.8
After Column Chromatography8.52>99.5Not Detected<0.1

Visualization

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product Meets Specification

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Is_Pure Is Purity >99%? Check_Purity->Is_Pure Success Purification Successful Is_Pure->Success Yes Failure Further Purification Needed Is_Pure->Failure No Recrystallize Recrystallize with different solvent Failure->Recrystallize Minor Impurities Chromatography Perform Column Chromatography Failure->Chromatography Multiple/Close Impurities Recrystallize->Check_Purity Chromatography->Check_Purity

Caption: Decision-making flowchart for troubleshooting purification issues.

Technical Support Center: Palladium-Catalyzed Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of benzothiophenes.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Question: My palladium-catalyzed synthesis of a benzothiophene derivative is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this issue?

Answer:

Low yields are a frequent challenge in palladium-catalyzed reactions. The issue often originates from the reaction conditions, catalyst activity, or reagent quality. A systematic approach to optimization is key.

Initial Checks:

  • Reagent Purity: Ensure all starting materials, solvents, and reagents are of high purity and anhydrous. Trace impurities can poison the catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen) and that solvents are thoroughly degassed.[1]

  • Stirring: For heterogeneous mixtures, ensure the stirring is vigorous and consistent to facilitate proper mixing and mass transfer.

Systematic Optimization:

If initial checks do not resolve the issue, a systematic optimization of the reaction parameters is recommended. The following tables provide a starting point for screening conditions based on literature precedents.

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of Pd-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide

EntryPd Catalyst (10 mol%)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO75
4Pd(OAc)₂CuCl₂DMSO45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[2]

Table 2: Optimization of Pd(II)-Catalyzed Oxidative Heck Reaction of Benzo[b]thiophene 1,1-Dioxide

EntryAg Salt (3.0 equiv)SolventPivOH (equiv)Temperature (°C)Yield (%)
1AgOAcToluene5.012055
2AgOAcDCE5.012063
3AgOAc1,4-Dioxane5.012071
4AgOAcDMSO5.012045
5AgOAcTHF5.012082
6AgOPivTHF5.012088
7AgOPivTHF3.08095

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), styrene (0.15 mmol), Pd(OAc)₂ (5 mol %), Ag salt (3.0 equiv), and PivOH in solvent (0.6 mL) for 12 h.[3][4]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_check Check Reagent Purity & Inert Atmosphere start->reagent_check optimization Systematic Optimization of Conditions reagent_check->optimization If no improvement catalyst Screen Pd Catalyst & Ligand optimization->catalyst solvent Screen Solvents catalyst->solvent base_additive Screen Bases/Additives solvent->base_additive temperature Vary Temperature base_additive->temperature success Improved Yield temperature->success Optimal conditions found

Caption: Systematic workflow for troubleshooting low yields.

Problem 2: Catalyst Deactivation (Palladium Black Formation)

Question: My reaction mixture is turning black, and I'm observing a precipitate, along with a low yield. What is causing this?

Answer:

The formation of a black precipitate is a classic sign of palladium black, which is finely divided, catalytically inactive palladium metal.[1] This indicates that the active Pd(0) species in the catalytic cycle is agglomerating and falling out of solution. This can be caused by:

  • Oxygen Sensitivity: The presence of oxygen can lead to the oxidation and degradation of phosphine ligands, leaving the palladium center unprotected and prone to precipitation.[1]

  • Ligand Instability or Incorrect Ratio: The chosen ligand may not be stable under the reaction conditions, or the ligand-to-palladium ratio may be suboptimal, leading to insufficient stabilization of the Pd(0) species.

  • High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.

Troubleshooting Steps:

  • Improve Inert Atmosphere: Enhance your degassing procedures (e.g., freeze-pump-thaw cycles for solvents) and ensure a leak-free reaction setup.

  • Ligand Screening: Experiment with different types of ligands. N-heterocyclic carbene (NHC) ligands often form more stable complexes with palladium compared to some phosphine ligands and can be more resistant to degradation.[5][6]

  • Optimize Ligand/Palladium Ratio: A slight excess of the ligand can sometimes help to stabilize the catalyst.

  • Lower Reaction Temperature: If the reaction kinetics allow, try running the reaction at a lower temperature.

Problem 3: Formation of Side Products (e.g., Homocoupling)

Question: I am observing significant amounts of homocoupled byproducts from my starting materials. How can I suppress these side reactions?

Answer:

Homocoupling is a common side reaction where two molecules of the same starting material couple together (e.g., two arylboronic acids or two benzothiophene molecules).[2] This can be particularly problematic in direct arylation reactions.

Strategies to Minimize Homocoupling:

  • Choice of Oxidant: In oxidative coupling reactions, the nature and stoichiometry of the oxidant can play a crucial role. For example, in the C2-arylation of benzo[b]thiophene 1,1-dioxides, using Cu(OAc)₂ as the oxidant was found to be effective.[2]

  • Additives: The addition of certain additives can significantly influence the reaction pathway. Pivalic acid (PivOH) has been shown to improve reactivity and selectivity in some direct arylation reactions.[7]

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intermolecular cross-coupling over homocoupling.

  • Slow Addition: In some cases, the slow addition of one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring homocoupling.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my reaction?

A1: The choice of catalyst and ligand is highly dependent on the specific transformation. For C-H activation/arylation of benzothiophene 1,1-dioxides, Pd(OAc)₂ has proven to be a robust catalyst.[2] For other cross-coupling reactions, pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often a good starting point.[5][8] NHCs are known for their strong σ-donating ability, which can facilitate challenging oxidative additions and enhance catalyst stability.[5][6]

Q2: What is the role of the base and how do I select one?

A2: The base plays multiple roles in palladium-catalyzed reactions, including regenerating the active catalyst and facilitating transmetalation. The choice of base is critical and can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., pyridine, triethylamine).[2] The optimal base is often determined empirically for a specific reaction.

Q3: I am having issues with regioselectivity (e.g., C2 vs. C3 functionalization). How can I control it?

A3: Achieving high regioselectivity can be challenging. Several factors can influence the site of functionalization:

  • Directing Groups: The use of a directing group on the benzothiophene core can steer the catalyst to a specific C-H bond.

  • Steric Hindrance: The steric environment around the C-H bonds can influence the approach of the bulky palladium catalyst.

  • Electronic Effects: The inherent electronic properties of the benzothiophene substrate can favor functionalization at a particular position.

  • Reaction Conditions: As with yield, the choice of catalyst, ligand, solvent, and additives can all impact regioselectivity.[7][9]

Q4: My crude product is impure. What are the recommended purification methods?

A4: The most common methods for purifying benzothiophene derivatives are column chromatography on silica gel and recrystallization. The choice of eluent for column chromatography depends on the polarity of the product, with mixtures of hexane and ethyl acetate being commonly used.[1] For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C2-Selective Direct Arylation

A 10 mL Schlenk tube is charged with the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.4 mg, 10 mol %), Cu(OAc)₂ (145 mg, 0.8 mmol, 4.0 equiv), and pyridine (48 μL, 0.6 mmol, 3.0 equiv). The tube is evacuated and backfilled with nitrogen three times. DMSO (1.0 mL) is added via syringe. The resulting mixture is stirred at 100 °C for 20 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with 10 mL of H₂O, and extracted with ethyl acetate (3 x 10 mL). The combined organic phases are dried with Na₂SO₄ and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[2]

Protocol 2: General Procedure for Pd-Catalyzed C2-Selective Oxidative Olefination

In a nitrogen-filled glovebox, a 10 mL Schlenk tube is charged with the thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), alkene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 5 mol %), AgOPiv (125 mg, 0.6 mmol, 3.0 equiv), and PivOH (61 mg, 0.6 mmol, 3.0 equiv). THF (1.2 mL) is added, and the tube is sealed. The reaction mixture is stirred at 80 °C for 12 hours. After cooling, the solution is filtered through a pad of Celite and washed with 10 mL of dichloromethane. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to provide the desired product.[3][4]

Reaction Mechanism Visualizations

Catalytic Cycle for Pd(II)-Catalyzed Direct Arylation

G pd_ii Pd(II) intermediate1 Cyclopalladated Intermediate pd_ii->intermediate1 C-H Activation cu_ii Cu(II) pd_0 Pd(0) cu_ii->pd_0 pd_0->pd_ii Re-oxidation cu_i Cu(I) cu_i->pd_ii benzothiophene Benzothiophene benzothiophene->intermediate1 intermediate2 Aryl-Pd(II) Intermediate intermediate1->intermediate2 Transmetalation aryl_boronic Ar-B(OH)₂ aryl_boronic->intermediate2 intermediate2->pd_0 Reductive Elimination product Arylated Benzothiophene intermediate2->product

Caption: Plausible catalytic cycle for Pd(II)-catalyzed direct arylation.

Catalytic Cycle for Intramolecular Cyclization of 2-(Methylthio)phenylacetylenes

G start 2-(Methylthio)phenylacetylene + Pd(II) coordination Alkyne Coordination start->coordination cyclization 5-endo-dig S-Cyclization coordination->cyclization sulfonium Sulfonium Intermediate cyclization->sulfonium demethylation Demethylation (I⁻) sulfonium->demethylation pd_intermediate Palladium Intermediate demethylation->pd_intermediate co_insertion CO Insertion pd_intermediate->co_insertion acyl_pd Acyl-Pd Intermediate co_insertion->acyl_pd alcoholysis Alcoholysis (ROH) acyl_pd->alcoholysis product Benzothiophene-3-carboxylate + Pd(0) alcoholysis->product reoxidation Pd(0) Reoxidation (O₂) product->reoxidation reoxidation->start Catalyst Regeneration

Caption: Proposed mechanism for PdI₂-catalyzed oxidative cyclization-alkoxycarbonylation.[10]

References

Technical Support Center: Purification of 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of 1-Benzothiophene-5-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. Based on a typical synthesis involving the condensation of ethyl azidoacetate with indole, potential impurities may include unreacted starting materials, polymeric byproducts, and related benzothiophene isomers.[1][2] Hydrolysis of the nitrile group to a carboxylic acid can also occur if exposed to acidic or basic conditions, especially at elevated temperatures.

Q2: What is the recommended method for the initial purification of crude this compound?

A2: For solid compounds like this compound, recrystallization is a highly effective and recommended initial purification method to remove the bulk of impurities.[3][4]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of non-volatile compounds like this compound due to its high resolution and sensitivity.[5][6] Other useful methods include Thin-Layer Chromatography (TLC) for rapid qualitative checks, and melting point determination, where a sharp melting range close to the literature value indicates high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Problem: Low recovery of this compound after recrystallization.

Possible Cause Solution
Excessive solvent usage Use the minimum amount of hot solvent required to fully dissolve the compound. To check for excess solvent, evaporate a small amount of the mother liquor; a significant solid residue indicates that a considerable amount of product remains in solution.[3]
Inappropriate solvent choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, significant product loss will occur.[3][7]
Premature crystallization Ensure the filtration of the hot solution is performed quickly to prevent the product from crystallizing in the filter funnel. Using a pre-heated funnel can help prevent this.[3]
Cooling too rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Problem: The purified this compound is discolored.

Possible Cause Solution
Colored impurities present During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Boil for a few minutes and then perform a hot filtration to remove the charcoal before cooling.[4]
Thermal degradation Avoid prolonged heating at high temperatures during dissolution.
Chromatography Issues

Problem: Poor separation of this compound from impurities during column chromatography.

Possible Cause Solution
Inappropriate solvent system The choice of mobile phase is critical. For benzothiophene derivatives on silica gel, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate.[8] Optimize the solvent ratio using TLC to achieve a target Rf value of 0.2-0.4 for the desired compound.[8]
Column overloading Do not load too much crude material onto the column. A general rule is to use a mass ratio of crude material to silica gel of 1:30 to 1:100.
Irregular column packing Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropyl alcohol, Ethanol, or a mixture of a C1-C8 alcohol and water)[9]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on literature for benzothiophene, C1-C8 alcohols or their aqueous mixtures are suitable.[9] Isopropyl alcohol is a good starting point. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently boil the solution for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point and analyze the purity by HPLC or TLC.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine the optimal mobile phase by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for this compound.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that will be used in the gradient. Carefully load the sample onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Purity Assessment: Analyze the purity of the final product by HPLC and NMR.

Protocol 3: HPLC Purity Analysis of this compound

Objective: To quantitatively determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (starting point, may require optimization):

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for reverse-phase chromatography of aromatic compounds.[5]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve it in 10 mL of acetonitrile to get a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

PurificationWorkflow Crude Crude 1-Benzothiophene- 5-carbonitrile Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Purity_Check2 Purity Assessment (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Column_Chromatography Repurify Final_Product Final Pure Product Purity_Check2->Final_Product Purity OK

Caption: A typical workflow for the purification of this compound.

TroubleshootingRecrystallization Start Low Yield After Recrystallization Check_Solvent Check Solvent Volume Start->Check_Solvent Check_Solubility Check Solvent Choice Check_Solvent->Check_Solubility Optimal Minimize_Solvent Use Minimum Hot Solvent Check_Solvent->Minimize_Solvent Excessive Check_Cooling Check Cooling Rate Check_Solubility->Check_Cooling Appropriate New_Solvent Select a Less Solubilizing Cold Solvent Check_Solubility->New_Solvent Too Soluble When Cold Slow_Cooling Cool Slowly to RT Before Ice Bath Check_Cooling->Slow_Cooling Too Rapid

Caption: Troubleshooting guide for low yield in recrystallization.

References

Technical Support Center: Degradation Pathways of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzothiophene derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for degrading benzothiophene and its derivatives?

A1: The three main approaches for the degradation of benzothiophene derivatives are biodegradation, photocatalytic degradation, and oxidative degradation. Each method utilizes different mechanisms to break down the benzothiophene structure.

Q2: Which microorganisms are known to biodegrade benzothiophene?

A2: Several bacterial strains have been shown to degrade benzothiophene and its derivatives. Notably, species of Pseudomonas, such as Pseudomonas aeruginosa PRG-1, and Rhodococcus, like Rhodococcus sp. KT462, are capable of this process.[1][2][3] Some bacteria, like Pseudonocardia sp. strain DB1, can degrade benzothiophene sulfones, which are common intermediates.[4]

Q3: What are the common photocatalysts used for benzothiophene degradation?

A3: Zinc oxide (ZnO) is a widely used photocatalyst for the degradation of benzothiophene.[5][6][7] Its performance can be enhanced by supporting it on materials like FSM-16.[5] Other materials, such as LaZnAl layered double hydroxides, have also been investigated.

Q4: What is the main product of oxidative desulfurization (ODS) of benzothiophene?

A4: The primary product of the oxidative desulfurization of benzothiophene is typically benzothiophene sulfone.[8] Further oxidation can lead to the cleavage of the thiophene ring and the formation of sulfate ions.

Q5: Can benzothiophene be used as a sole carbon and sulfur source for microbial growth?

A5: It depends on the microbial strain. Some strains, like Rhodococcus sp. KT462, can utilize benzothiophene as a sole sulfur source.[3] However, other organisms, such as Pseudomonas aeruginosa PRG-1, require a co-substrate like yeast extract for growth and cannot utilize benzothiophene as a sole carbon source.[1][2]

Troubleshooting Guides

Biodegradation Experiments
IssuePossible Cause(s)Suggested Solution(s)
No or slow microbial growth - Benzothiophene derivative is toxic to the microorganism at the tested concentration.- The medium is lacking essential nutrients.- The microorganism cannot utilize the specific benzothiophene derivative as a sole carbon/sulfur source.- Perform a toxicity assay to determine the optimal substrate concentration.- Supplement the medium with a small amount of a readily available carbon source (e.g., yeast extract, glucose) to support initial growth.[1][2]- Ensure the basal salt medium contains all necessary trace elements.
Inconsistent degradation rates - Fluctuation in incubation temperature or pH.- Incomplete dissolution or uneven dispersion of the benzothiophene derivative.- Oxygen limitation in the culture.- Use a temperature-controlled incubator and buffer the medium to maintain a stable pH.- Use a carrier solvent (e.g., DMSO) to dissolve the benzothiophene derivative before adding it to the medium, and ensure vigorous shaking for uniform dispersion.- Increase the agitation speed or use baffled flasks to improve oxygen transfer.
Difficulty in extracting metabolites for analysis - Inefficient extraction solvent.- Low concentration of metabolites.- Test different organic solvents (e.g., ethyl acetate, dichloromethane) for optimal extraction.- Concentrate the culture supernatant before extraction using techniques like solid-phase extraction (SPE).
Photocatalytic Degradation Experiments
IssuePossible Cause(s)Suggested Solution(s)
Low degradation efficiency - Inefficient photocatalyst.- Catalyst deactivation due to the adsorption of intermediates.- Inadequate light source intensity or wavelength.- Non-optimal pH of the reaction mixture.- Synthesize or select a photocatalyst with a high surface area and appropriate bandgap energy.- After the experiment, wash the catalyst with a suitable solvent or treat it thermally to regenerate its surface.[9]- Ensure the light source emits at a wavelength that can activate the photocatalyst. Measure and report the light intensity.- Optimize the pH of the solution, as it can affect the surface charge of the photocatalyst and the generation of reactive oxygen species.
Catalyst aggregation - High catalyst loading.- Van der Waals forces between nanoparticles.- Optimize the catalyst concentration; higher concentrations can lead to light scattering and reduced efficiency.- Use ultrasonication to disperse the catalyst before the experiment.
Irreproducible results - Variations in catalyst preparation.- Inconsistent light source positioning or intensity.- Temperature fluctuations during the experiment.- Standardize the catalyst synthesis and characterization procedures.- Maintain a fixed distance between the light source and the reactor, and monitor the lamp output.- Use a water bath or cooling system to maintain a constant reaction temperature.
Oxidative Desulfurization Experiments
IssuePossible Cause(s)Suggested Solution(s)
Incomplete conversion to sulfone - Insufficient oxidant-to-substrate molar ratio.- Non-optimal reaction temperature or time.- Poor mass transfer between the oil and aqueous phases.- Increase the molar ratio of the oxidant (e.g., ferrate(VI), H₂O₂) to the benzothiophene derivative.[8]- Optimize the reaction temperature and time based on kinetic studies.- Use a phase transfer agent or high-shear mixing to improve the interfacial contact between the two phases.[10]
Formation of unwanted byproducts - Over-oxidation of the substrate.- Side reactions of the oxidant.- Carefully control the amount of oxidant and the reaction time to favor the formation of the desired sulfone.- Analyze the product mixture using techniques like GC-MS to identify byproducts and adjust reaction conditions accordingly.
Difficulty in separating the oxidized product - Similar polarity of the sulfone and the starting material.- Emulsion formation.- Use column chromatography with a suitable solvent system for separation.- Employ techniques like centrifugation or the addition of a demulsifier to break the emulsion.
Analytical (HPLC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - Detector lamp is off.- No mobile phase flow.- Incorrect sample or deteriorated sample.- Ensure the detector lamp is turned on.- Check the pump and ensure there is mobile phase in the reservoir.- Verify that the correct sample was injected and that it has not degraded.[11]
Ghost peaks - Contamination in the mobile phase, sample, or column.- Carryover from previous injections.- Use high-purity solvents and reagents.- Clean the injection system and column.- Include a wash step in the injection sequence.[12]
Peak tailing or splitting - Column degradation.- Incompatibility between the sample solvent and the mobile phase.- Column overload.- Replace the column if it is old or has been used extensively.- Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.- Reduce the injection volume or sample concentration.[11]
Baseline drift or noise - Air bubbles in the system.- Changes in mobile phase composition.- Contaminated detector cell.- Degas the mobile phase thoroughly.- Ensure proper mixing of the mobile phase components.- Flush the detector cell with a strong solvent.[13][14]

Quantitative Data Summary

Biodegradation of Benzothiophene Derivatives
MicroorganismBenzothiophene DerivativeDegradation Efficiency (%)ConditionsReference
Pseudonocardia sp. DB1Benzothiophene sulfone57% CO₂ releaseSole carbon, sulfur, and energy source[4]
Pseudonocardia sp. DB13-Methylbenzothiophene sulfone62% CO₂ releaseSole carbon, sulfur, and energy source[4]
Rhodococcus sp. KT462BenzothiopheneGrowth as sole S source-[3]
Rhodococcus sp. Eu-32Dibenzothiophene (0.2 mM)100% conversion to 2-HBP72 h, 30°C, pH 7.0[15]
Groundwater microorganismsBenzothiophene~66-94%40 days, with various primary substrates[16]
Photocatalytic Degradation of Benzothiophene
PhotocatalystDegradation Efficiency (%)ConditionsReference
ZnO/FSM-1697Optimized conditions[5]
LaZnAl layered double hydroxide--
Alginate–oligothiophene aerogelsup to 992 h, blue light irradiation[17]
Oxidative Desulfurization of Benzothiophene
Oxidant SystemBenzothiophene DerivativeConversion Efficiency (%)ConditionsReference
Ferrate(VI)BenzothiopheneComplete conversion to sulfone[Ferrate(VI)]/[BT] ~7.5, room temp.[8]
Ferrate(VI)4-Methyl-dibenzothiopheneComplete conversion to sulfone[Ferrate(VI)]/[4-MDBT] ~8.5, room temp.[8]
Ferrate(VI) (from sludge)Benzothiophene17 - 64 (up to 88 optimized)MAOD, varying conditions[10][18]
Persulfate/Cu-loaded g-C₃N₄Benzothiophene--[19]

Experimental Protocols

Protocol 1: Biodegradation Assay of Benzothiophene
  • Prepare Mineral Salt Medium (MSM): A typical MSM contains (per liter): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), (NH₄)₂SO₄ (1.0 g), MgSO₄·7H₂O (0.2 g), and a trace element solution (1 ml). Adjust the pH to 7.0.

  • Prepare Inoculum: Grow the selected bacterial strain (e.g., Rhodococcus sp.) in a rich medium (e.g., nutrient broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Set up Cultures: In sterile flasks, add MSM and the benzothiophene derivative (dissolved in a minimal amount of a suitable solvent like DMSO) to the desired final concentration. If required, add a co-substrate.

  • Inoculation: Inoculate the flasks with the prepared cell suspension. Include uninoculated controls to monitor abiotic degradation.

  • Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and agitation speed for the specific microorganism.

  • Sampling and Analysis: At regular intervals, withdraw samples aseptically. Centrifuge the samples to separate the biomass. Analyze the supernatant for the remaining benzothiophene concentration and the formation of metabolites using HPLC or GC-MS.

Protocol 2: Photocatalytic Degradation of Benzothiophene
  • Prepare Photocatalyst Suspension: Disperse a known amount of the photocatalyst (e.g., ZnO) in a specific volume of deionized water or the desired reaction medium. Use ultrasonication to ensure a uniform suspension.

  • Set up the Photoreactor: Place the photocatalyst suspension in a photoreactor equipped with a light source (e.g., UV lamp) and a cooling system to maintain a constant temperature.

  • Add Benzothiophene: Add the benzothiophene derivative to the reactor to achieve the desired initial concentration.

  • Equilibration: Stir the mixture in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the benzothiophene and the catalyst surface.

  • Initiate Photocatalysis: Turn on the light source to start the photocatalytic reaction.

  • Sampling and Analysis: At specific time intervals, collect aliquots from the reactor. Filter the samples to remove the photocatalyst particles. Analyze the filtrate for the concentration of the benzothiophene derivative using HPLC or a UV-Vis spectrophotometer.

Protocol 3: Oxidative Desulfurization of Benzothiophene
  • Prepare Model Fuel: Dissolve the benzothiophene derivative in a suitable organic solvent (e.g., n-octane, toluene) to simulate a fuel matrix.

  • Prepare Oxidant Solution: Prepare a solution of the oxidant (e.g., potassium ferrate(VI), hydrogen peroxide) in an aqueous phase.

  • Set up the Reaction: In a reaction vessel, combine the model fuel and the oxidant solution. If necessary, add a phase transfer agent.

  • Reaction Conditions: Maintain the desired reaction temperature using a water bath. Stir the mixture vigorously using a magnetic stirrer or a high-shear mixer to ensure good contact between the two phases.[10]

  • Reaction Monitoring: Take samples from the organic phase at different time points.

  • Analysis: Analyze the samples to determine the concentration of the remaining benzothiophene derivative and the formed benzothiophene sulfone using GC-SCD (Sulfur Chemiluminescence Detector) or HPLC.

Degradation Pathways and Experimental Workflows

Biodegradation Pathway of Benzothiophene by Rhodococcus sp.

Biodegradation_Benzothiophene Benzothiophene Benzothiophene BT_Sulfoxide Benzothiophene-S-oxide Benzothiophene->BT_Sulfoxide Monooxygenase BT_Sulfone Benzothiophene-S,S-dioxide BT_Sulfoxide->BT_Sulfone Monooxygenase HPESi 2-(2'-hydroxyphenyl)ethen-1-sulfinate BT_Sulfone->HPESi Monooxygenase o_Hydroxystyrene o-Hydroxystyrene HPESi->o_Hydroxystyrene Desulfinase (e.g., Paenibacillus sp.) BFU Benzofuran HPESi->BFU Dehydration & Desulfurization (e.g., Gordonia sp.)

Caption: Proposed biodegradation pathway of benzothiophene by certain bacterial strains.

General Photocatalytic Degradation Workflow

Photocatalytic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Catalyst_Suspension Prepare Photocatalyst Suspension Reactor_Setup Set up Photoreactor Catalyst_Suspension->Reactor_Setup Add_BT Add Benzothiophene Derivative Reactor_Setup->Add_BT Equilibration Dark Equilibration Add_BT->Equilibration Irradiation Light Irradiation Equilibration->Irradiation Sampling Periodic Sampling Irradiation->Sampling Filtration Catalyst Filtration Sampling->Filtration Analysis HPLC/GC-MS Analysis Filtration->Analysis

Caption: A typical experimental workflow for photocatalytic degradation studies.

Oxidative Desulfurization (ODS) Pathway

ODS_Pathway Benzothiophene Benzothiophene (in organic phase) BT_Sulfoxide Benzothiophene Sulfoxide Benzothiophene->BT_Sulfoxide Oxidant (e.g., Ferrate(VI), H₂O₂) BT_Sulfone Benzothiophene Sulfone (more polar) BT_Sulfoxide->BT_Sulfone Oxidant Separation Separation by Extraction/Adsorption BT_Sulfone->Separation Clean_Fuel Sulfur-free Fuel Separation->Clean_Fuel

References

Technical Support Center: Synthesis of 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzothiophene-5-carbonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route: the palladium-catalyzed cyanation of 5-bromo-1-benzothiophene.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

CauseRecommended Solution
Inactive Catalyst The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst and ligands.
Poor Quality Starting Material The 5-bromo-1-benzothiophene may contain impurities that inhibit the catalyst. Verify the purity of the starting material by NMR or GC-MS before use.
Incorrect Reaction Temperature The reaction temperature is critical for catalyst activity. Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 80-120 °C, depending on the specific catalytic system).
Insufficient Reaction Time Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, a longer reaction time may be required.
Inappropriate Solvent The choice of solvent is crucial for solubility and catalyst performance. Anhydrous DMF, DMAc, or dioxane are commonly used. Ensure the solvent is of high purity and anhydrous.

Issue 2: Presence of Significant Impurities in the Crude Product

Common Impurities and Mitigation Strategies

ImpurityFormation PathwayMitigation and Removal
Unreacted 5-bromo-1-benzothiophene Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Can be removed by column chromatography or recrystallization.
1-Benzothiophene (dehalogenated side product) Reductive dehalogenation of the starting material.Ensure strictly anaerobic conditions. Minimize the use of protic solvents. Separable by column chromatography.
5-Hydroxy-1-benzothiophene Hydrolysis of the nitrile product or reaction of the starting material with hydroxide ions.Use anhydrous conditions and a non-nucleophilic base. Can be removed by an acidic wash or column chromatography.
Palladium Residues Incomplete removal of the catalyst.Filter the reaction mixture through a pad of Celite® or silica gel. Further purification can be achieved by treatment with activated carbon or a metal scavenger.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A common and reliable method is the palladium-catalyzed cyanation of 5-bromo-1-benzothiophene. This reaction typically utilizes a palladium(0) catalyst, a phosphine ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, diluted, and analyzed to observe the disappearance of the starting material (5-bromo-1-benzothiophene) and the appearance of the product.

Q3: What are the key safety precautions for this synthesis?

Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Work with cyanide-containing compounds requires specific waste disposal protocols. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

Q4: My final product has a persistent color. What could be the cause and how can I remove it?

A persistent color in the final product is often due to residual palladium catalyst or the formation of colored organic byproducts. To remove these, you can try treating a solution of your product with activated carbon, followed by filtration through Celite®. If the color persists, column chromatography is recommended.

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol is a representative example and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • 5-bromo-1-benzothiophene

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-1-benzothiophene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble materials.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification by Recrystallization

For further purification, the product obtained from column chromatography can be recrystallized.

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or toluene/hexane).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway 5-bromo-1-benzothiophene 5-bromo-1-benzothiophene Product This compound 5-bromo-1-benzothiophene->Product   Cyanation Pd(0)L_n Pd Catalyst (e.g., Pd2(dba)3/dppf) Pd(0)L_n->Product Cyanide Source Cyanide Source (e.g., Zn(CN)2) Cyanide Source->Product

Caption: Synthetic pathway for this compound.

Impurity_Formation Starting Material 5-bromo-1-benzothiophene Incomplete Reaction Incomplete Reaction Starting Material->Incomplete Reaction Reductive Dehalogenation Reductive Dehalogenation Starting Material->Reductive Dehalogenation Unreacted SM Unreacted Starting Material Incomplete Reaction->Unreacted SM Dehalogenated Impurity 1-Benzothiophene Reductive Dehalogenation->Dehalogenated Impurity Hydrolysis Hydrolysis Hydrolyzed Impurity 5-Hydroxy-1-benzothiophene Hydrolysis->Hydrolyzed Impurity Product This compound Product->Hydrolysis Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Catalyst Check Catalyst Activity and Reaction Setup Low Yield->Check Catalyst Yes High Impurity High Impurity Low Yield->High Impurity No Check Purity Check Starting Material Purity Check Catalyst->Check Purity Optimize Conditions Optimize Temperature and Reaction Time Check Purity->Optimize Conditions End End Optimize Conditions->End Identify Impurity Identify Impurity (NMR, GC-MS) High Impurity->Identify Impurity Yes High Impurity->End No Purification Select Purification (Column, Recrystallization) Identify Impurity->Purification Purification->End

Technical Support Center: Alternative Catalysts for Benzothiophene Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) for experiments utilizing alternative catalysts for benzothiophene cyclization reactions.

General Troubleshooting and FAQs

Q1: My benzothiophene synthesis is resulting in a low yield. What are the general factors I should investigate?

A1: Low yields are a common issue in organic synthesis. Before focusing on catalyst-specific problems, consider these general factors:

  • Purity of Reagents and Solvents : Ensure all starting materials, reagents, and solvents are pure and dry. Moisture and impurities can deactivate catalysts, quench intermediates, and lead to unwanted side reactions.[1]

  • Reaction Time and Temperature : Monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both incomplete and prolonged reactions can decrease the yield. Temperature control is also critical; ensure it is stable and appropriate for the specific catalytic system.

  • Inert Atmosphere : Many catalytic reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) if the protocol requires it.

  • Quantitative Transfers : Be meticulous during the work-up and purification steps to avoid mechanical loss of your product.[2]

  • Purification Method : Improper purification can lead to significant product loss. Column chromatography and recrystallization are common methods for purifying benzothiophene derivatives.[3] The choice of solvent system for both techniques is crucial for good separation and recovery.

Q2: I'm having difficulty purifying my crude benzothiophene product. What are the best practices?

A2: Effective purification is essential for obtaining high-purity benzothiophene derivatives. Here are some tips for the two most common methods:

  • Column Chromatography : This is a versatile method for separating the desired product from byproducts and unreacted starting materials.

    • Eluent System : Common choices include mixtures of hexane and ethyl acetate or hexane and diethyl ether.[3] A gradual increase in eluent polarity is often effective.[3]

    • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel before loading it onto the column.[3]

  • Recrystallization : This method is excellent for purifying solid products.

    • Solvent Choice : The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures. For benzothiophene, alcohols like isopropyl alcohol or a mixture of alcohol and water can be effective.[4]

    • Cooling Rate : Gradual cooling is crucial for forming pure crystals.[4]

Troubleshooting and FAQs by Catalyst Type

Photocatalytic Cyclization (e.g., Eosin Y)

Q3: My visible-light photocatalytic synthesis of a benzothiophene derivative is not working well. What should I check?

A3: Visible-light photocatalysis offers a mild, metal-free alternative for benzothiophene synthesis.[5][6] If you are encountering issues, consider the following:

  • Light Source : Ensure your light source (e.g., green LED) is emitting at the correct wavelength to excite the photocatalyst (Eosin Y is excited by green light).[5][7] The intensity and distance of the light source from the reaction vessel can also impact the reaction rate.

  • Degassing : Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is properly degassed before starting the irradiation.

  • Catalyst Concentration : While photocatalysts are used in catalytic amounts, too low a concentration can lead to a slow or incomplete reaction.

  • Substrate Scope : The reaction works well with o-methylthio-arenediazonium salts and various alkynes.[5][8] Electron-donating and halogen substituents on the diazonium salts are generally well-tolerated.[6]

Q4: What are the typical reaction conditions for an Eosin Y-catalyzed benzothiophene synthesis?

A4: A general procedure involves irradiating a solution of an o-methylthio-arenediazonium salt, an alkyne, and a catalytic amount of Eosin Y in a suitable solvent like DMSO with green light at room temperature.[5]

ParameterTypical ValueReference
Catalyst Eosin Y[5]
Catalyst Loading ~5 mol%[5]
Light Source Green Light (LED)[5][7]
Solvent DMSO[5]
Temperature Room Temperature[5]
Reaction Time 24-36 hours[5]
Yields 40-70%[5]
Metal-Free, Base-Catalyzed Cyclization (e.g., DBU)

Q5: I am attempting a base-catalyzed synthesis of a benzothiophene derivative, but the yield is low. How can I optimize it?

A5: Base-catalyzed methods provide a metal-free route to benzothiophenes, often proceeding through a propargyl–allenyl rearrangement.[9] Optimization is key for these reactions:

  • Choice of Base : The strength of the base is critical. For the rearrangement of specific propargyl substrates, strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective, whereas weaker bases like triethylamine (TEA) or DABCO may not initiate the reaction.[9]

  • Base Concentration : The amount of base can significantly impact the yield. An optimal concentration needs to be determined experimentally; for instance, increasing DBU from 0.1 to 0.2 equivalents has been shown to improve yields.[9]

  • Solvent Selection : The choice of solvent can influence the reaction efficiency. Tetrahydrofuran (THF) has been found to be a good solvent for DBU-catalyzed cyclizations, while others like dichloromethane (DCE), toluene, and acetonitrile (CH3CN) were less effective.[9]

  • Temperature : These reactions can be sensitive to temperature. A moderate temperature, such as 50 °C, may be optimal, as lower temperatures can reduce the reaction's effectiveness.[9]

Q6: What is a typical experimental protocol for a DBU-catalyzed benzothiophene synthesis?

A6: A representative procedure involves treating a substituted 3-(2-(allylthio)phenyl)prop-1-yn-1-yl)benzoate with DBU in THF under a nitrogen atmosphere at 50 °C for 12 hours.[9]

ParameterTypical ValueReference
Catalyst DBU[9]
Catalyst Loading 0.2 equivalents[9]
Solvent THF[9]
Temperature 50 °C[9]
Reaction Time 12 hours[9]
Yields 54-83%[9]
Halogen-Mediated Electrophilic Cyclization (e.g., Iodine)

Q7: My iodine-catalyzed cyclization of a thiophenol with an alkyne is giving a complex mixture of products. What could be the cause?

A7: Iodine-catalyzed reactions are an efficient, metal-free method for synthesizing benzothiophenes.[10] However, controlling the reaction conditions is crucial to avoid side products.

  • Stoichiometry of Iodine : The amount of iodine can influence the reaction outcome. In some cases, iodine is used in catalytic amounts, while in others, it is a stoichiometric reagent for electrophilic cyclization, leading to 3-iodobenzothiophenes.[8][11]

  • Reaction Time and Temperature : These parameters need to be carefully controlled to prevent over-reaction or decomposition.

  • Solvent-Free Conditions : Some protocols for iodine-catalyzed reactions are performed under solvent-free conditions, which can be beneficial for efficiency and green chemistry.[10]

  • Substrate Reactivity : The electronic properties of both the thiophenol and the alkyne can affect the reaction's regioselectivity and efficiency.

Q8: Can you provide a general protocol for an iodine-mediated synthesis of 3-iodobenzothiophenes?

A8: A typical procedure involves the reaction of an ortho-alkynylaryl methyl sulfide with molecular iodine in a solvent like dichloromethane at room temperature.[11] This electrophilic cyclization is generally fast and efficient.[12]

ParameterTypical ValueReference
Reagent Molecular Iodine (I₂)[11]
Solvent Dichloromethane (CH₂Cl₂)[11]
Temperature Room Temperature[11]
Reaction Time 30 minutes[11]
Yields ~70%[11]
Other Transition Metal-Catalyzed Cyclizations (e.g., Gold, Copper)

Q9: My gold-catalyzed cyclization of an α-thioallene is not proceeding to completion. What should I troubleshoot?

A9: Gold catalysts are highly effective for the cycloisomerization of α-thioallenes.[13] If the reaction is sluggish, consider the following:

  • Catalyst Loading : There is often a minimum catalyst concentration required. A typical starting point is 1-2 mol% of a gold(I) salt like AuCl. If the reaction is slow, increasing the loading to 5 mol% may be necessary.[13]

  • Catalyst Poisoning : Gold catalysts can be poisoned by impurities such as halides or bases. Ensure high-purity reagents and solvents, and use scrupulously clean glassware.[13]

  • Temperature : If the reaction is slow at room temperature, gentle heating may be required. However, monitor for side product formation at elevated temperatures.[13]

Q10: I am getting low yields in my copper-catalyzed synthesis of a 2-acylbenzothiophene. What are the likely causes?

A10: Copper-catalyzed reactions provide a versatile route to various benzothiophene derivatives.[14] Low yields can often be attributed to:

  • Choice of Copper Salt and Ligand : The combination of the copper salt (e.g., CuI, Cu(OAc)₂) and ligand (e.g., 1,10-phenanthroline, TMEDA) is crucial for catalytic activity.[10][15]

  • Sulfur Source : In reactions where a sulfur source is introduced in situ, its nature and reactivity are important. For example, xanthates can be effective sulfur surrogates.[14]

  • Oxidant : Some copper-catalyzed reactions require an oxidant. The choice and stoichiometry of the oxidant can significantly impact the yield.

Experimental Protocols

Protocol 1: Visible-Light Photocatalytic Synthesis of Benzothiophenes[5]
  • In a vial, combine the o-methylthio-arenediazonium salt (0.25 mmol, 1.0 equiv), the alkyne (5.0 equiv), and Eosin Y (0.05 equiv).

  • Add DMSO (1.0 mL) and stir the mixture to dissolve the components.

  • Degas the solution with argon or nitrogen for 15-20 minutes.

  • Place the vial at a fixed distance from a green LED lamp and irradiate for 24-36 hours with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Metal-Free, Base-Catalyzed Synthesis of Benzothiophenes[9]
  • To a nitrogen-flushed, oven-dried reaction vessel, add the substituted 3-(2-(allylthio)phenyl)prop-1-yn-1-yl)benzoate (0.5 mmol, 1.0 equiv) and anhydrous THF (2.0 mL).

  • Add DBU (0.1 mmol, 0.2 equiv) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Solvents setup_glassware Setup Dry Glassware add_reagents Add Reactants & Catalyst setup_glassware->add_reagents set_conditions Set Reaction Conditions (Temp, Atmosphere, Stirring) add_reagents->set_conditions run_reaction Run Reaction & Monitor set_conditions->run_reaction quench Quench Reaction run_reaction->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for benzothiophene synthesis.

Troubleshooting_Low_Yield node_sol Purify/Dry Reagents & Solvents start Low Yield? reagent_purity Reagents & Solvents Pure/Dry? start->reagent_purity reagent_purity->node_sol No reaction_conditions Reaction Conditions Optimal? reagent_purity->reaction_conditions Yes catalyst_issue Catalyst Active? reaction_conditions->catalyst_issue Yes node_sol_cond Optimize Time, Temp, & Atmosphere reaction_conditions->node_sol_cond No workup_issue Work-up/Purification Loss? catalyst_issue->workup_issue Yes node_sol_cat Check Catalyst Loading, Activity, & Potential Poisoning catalyst_issue->node_sol_cat No node_sol_final Consider Alternative Synthetic Route workup_issue->node_sol_final Yes node_sol_workup Optimize Extraction & Purification Steps workup_issue->node_sol_workup No

Caption: Troubleshooting decision tree for low reaction yields.

Photocatalytic_Cycle cluster_reactants Reactants cluster_intermediates Intermediates PC PC PC_star PC* PC->PC_star hv (Green Light) PC_oxidized PC.+ PC_star->PC_oxidized SET diazonium Ar-N₂⁺ PC_star->diazonium PC_oxidized->PC SET aryl_radical Ar• diazonium->aryl_radical -N₂ alkyne R-C≡C-R' vinyl_radical Vinyl Radical aryl_radical->vinyl_radical + Alkyne sulfuranyl_radical Sulfuranyl Radical vinyl_radical->sulfuranyl_radical Cyclization sulfuranyl_radical->PC_oxidized product Benzothiophene sulfuranyl_radical->product Oxidation

Caption: Simplified photocatalytic cycle for benzothiophene synthesis.

References

Technical Support Center: Synthesis of 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 1-Benzothiophene-5-carbonitrile. The information is curated to address common challenges encountered during its preparation, with a focus on the impact of reaction solvents on the overall yield.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Problem 1: Low or No Yield of this compound

Low or no yield is a frequent issue in organic synthesis. Several factors related to the choice of solvent and reaction conditions can be the cause.

Possible Causes and Solutions:

    • Recommendation: Consider screening solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, or toluene. For palladium-catalyzed cross-coupling reactions to form benzothiophene derivatives, DMSO has been shown to provide superior results in some cases.[1] Aromatic solvents like toluene can be advantageous as they allow for azeotropic removal of water, which can be beneficial in cyclization reactions.[2]

  • Reaction Temperature: The temperature must be sufficient to overcome the activation energy of the reaction. However, excessively high temperatures can lead to decomposition of reactants or products.

    • Recommendation: The optimal temperature is highly dependent on the solvent and the specific synthetic route. For many benzothiophene syntheses, temperatures range from ambient to reflux.[3] It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Incomplete Reaction: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress closely using TLC. If the starting materials are not fully consumed, consider extending the reaction time or incrementally increasing the temperature.

  • Moisture or Air Sensitivity: Some reagents and intermediates in benzothiophene synthesis are sensitive to moisture and oxygen.

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If any of the reagents are known to be air-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and reduce the final yield. The choice of solvent can play a role in minimizing side reactions.

Possible Causes and Solutions:

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in reactions involving electrophilic substitution, the solvent can influence the regioselectivity.

    • Recommendation: A careful selection of the solvent can help control selectivity. In some cases, a mixture of solvents can be beneficial. For example, the addition of heptane to a toluene reaction mixture has been shown to aid in the crystallization of the desired benzothiophene product, thereby driving the reaction equilibrium towards its formation.[2]

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

    • Recommendation: Analyze the reaction mixture at different time points to check for product degradation. If degradation is observed, consider milder reaction conditions or a different workup procedure.

  • Impure Starting Materials: The purity of the starting materials is crucial for a clean reaction.

    • Recommendation: Ensure the purity of all reagents and solvents before use. Purification of starting materials, if necessary, can significantly improve the outcome of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical reported yield for the synthesis of this compound?

A yield of approximately 56% has been reported for the synthesis of this compound, although the specific reaction conditions and solvent were not detailed in the available literature.[1][4]

Q2: Which solvents are commonly used for the synthesis of benzothiophene derivatives?

A range of solvents have been employed in the synthesis of benzothiophene derivatives, depending on the specific reaction. Commonly used solvents include:

  • Aprotic Polar Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often used, particularly in palladium-catalyzed reactions.[1][5]

  • Aromatic Hydrocarbons: Toluene and xylene are suitable for reactions requiring higher temperatures and for azeotropic water removal.[2]

  • Halogenated Solvents: Dichloromethane and chloroform are also utilized in some synthetic procedures.

  • Ethers: Tetrahydrofuran (THF) is a common solvent for reactions involving organometallic reagents.

  • Alcohols: Methanol and ethanol can be used, for example, in cyclization reactions.

Q3: How can I purify the crude this compound?

Standard purification techniques for organic compounds can be applied. The most common methods are:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. Silica gel is a common stationary phase, and the eluent system (a mixture of non-polar and polar solvents like hexane and ethyl acetate) should be chosen based on the polarity of the compound and impurities, as determined by TLC analysis.[1]

  • Recrystallization: If a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, recrystallization can be an excellent method for obtaining high-purity material.

Q4: Can solvent-free conditions be used for benzothiophene synthesis?

Yes, for certain types of reactions, solvent-free conditions, often in conjunction with microwave irradiation, have been successfully employed for the synthesis of related heterocyclic compounds. These "green" methods can lead to shorter reaction times and improved yields.

Data Presentation

While specific comparative data for the synthesis of this compound is limited, the following table summarizes the solvents and yields reported for the synthesis of various other benzothiophene derivatives, which can serve as a guide for solvent selection.

Benzothiophene DerivativeReaction TypeSolventYield (%)
2-Phenylbenzo[b]thiophene 1,1-dioxidePd-Catalyzed C2 ArylationDMSO>95[1]
3-Iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiopheneElectrophilic CyclizationNot SpecifiedHigh
2-(1-Alkenyl)benzothiophenesHeterocyclodehydrationAcetonitrile (MeCN)55-82
2-Substituted Benzo[b]thiophenesPd-Catalyzed CouplingDMFup to 87[5]
3-Arylated BenzothiophenesInterrupted Pummerer ReactionDichloromethane (CH₂Cl₂)Not specified
3-Alkylated BenzothiophenesInterrupted Pummerer ReactionAcetonitrile (MeCN)Not specified

Experimental Protocols

Below are generalized experimental protocols for key reactions used in the synthesis of benzothiophene derivatives, which can be adapted for the synthesis of this compound with appropriate modifications of starting materials.

Protocol 1: Palladium-Catalyzed C2 Arylation of a Benzothiophene Precursor (Adapted from[1])

This protocol is for the arylation of a pre-formed benzothiophene ring.

  • Reaction Setup: To a reaction vessel, add the benzothiophene starting material (1.0 equiv), the arylboronic acid (3.0 equiv), Pd(OAc)₂ (0.1 equiv), Cu(OAc)₂ (2.0 equiv), and pyridine (3.0 equiv).

  • Solvent Addition: Add anhydrous DMSO to the vessel.

  • Reaction Conditions: Heat the mixture at 100 °C for 20 hours under an inert atmosphere.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Cyclization to Form the Benzothiophene Ring

This protocol describes a general approach for the cyclization to form the benzothiophene core.

  • Reaction Setup: Dissolve the appropriate acyclic precursor in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: Add the electrophilic cyclizing agent (e.g., iodine, N-bromosuccinimide) to the solution at a controlled temperature (often room temperature or below).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if iodine was used). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate the solvent. Purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Benzothiophene Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Weigh Starting Materials setup Assemble Reaction (Inert Atmosphere if needed) reagents->setup glassware Dry Glassware glassware->setup solvent Add Anhydrous Solvent setup->solvent heat Heat to Optimal Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize troubleshooting_yield Troubleshooting Low Yield in Benzothiophene Synthesis cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield cause1 Suboptimal Solvent low_yield->cause1 cause2 Incorrect Temperature low_yield->cause2 cause3 Incomplete Reaction low_yield->cause3 cause4 Reagent Decomposition low_yield->cause4 sol1 Screen Solvents (e.g., DMSO, DMF, Toluene) cause1->sol1 sol2 Optimize Temperature (Stepwise Increase) cause2->sol2 sol3 Increase Reaction Time & Monitor by TLC cause3->sol3 sol4 Use Anhydrous Conditions & Inert Atmosphere cause4->sol4

References

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 1-Benzothiophene-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of 1-Benzothiophene-5-carbonitrile, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of standard analytical techniques and presents experimental data to aid in the unequivocal confirmation of their molecular structures.

Data Presentation: A Comparative Analysis

The following tables summarize key physical and spectroscopic data for this compound and representative derivatives. This quantitative data serves as a benchmark for researchers synthesizing similar compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₅NS159.2169
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrileC₁₀H₁₂N₂S192.29Not Reported
1-Benzothiophene-5-carbaldehydeC₉H₆OS162.21Not Reported

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Data for this compound is predicted based on spectral data of closely related analogs. Specific experimental data was not available in the searched resources.

ProtonThis compound (Predicted)1-Benzothiophene-5-carbaldehyde
H2~7.5-7.67.63
H3~7.4-7.57.45
H4~8.0-8.18.25
H6~7.7-7.87.95
H7~7.9-8.07.90
CHO-10.10

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Data for this compound is predicted based on spectral data of closely related analogs. Specific experimental data was not available in the searched resources.

CarbonThis compound (Predicted)
C2~125
C3~123
C3a~139
C4~127
C5~110
C6~130
C7~124
C7a~141
CN~118

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)Key Fragments (m/z)
This compoundEI159132, 115, 89
Benzo[b]thiopheneEI134134, 89

Table 5: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (Expected, cm⁻¹)
C≡N Stretch2220-2260
Aromatic C-H Stretch3000-3100
Aromatic C=C Stretch1450-1600

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are standard protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-2 seconds.

      • Acquisition time: 2-4 seconds.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation delay: 2-5 seconds.

      • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

  • Sample Preparation:

    • Electron Ionization (EI): Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane). The sample is introduced via a direct insertion probe or as the effluent from a gas chromatograph.

    • Electrospray Ionization (ESI): Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent mixture compatible with LC-MS (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation and Analysis:

    • EI-MS: A mass spectrometer equipped with an electron ionization source. The standard electron energy is 70 eV. The instrument is typically a quadrupole or time-of-flight (TOF) analyzer.

    • ESI-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source. Analysis is performed by infusing the sample solution directly or after chromatographic separation.

X-ray Crystallography

  • Crystal Growth: High-quality single crystals are essential. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected.

  • Data Collection:

    • The crystal is mounted on a goniometer head and placed in an X-ray diffractometer.

    • The crystal is cooled (often to 100-120 K) to minimize thermal vibrations.

    • A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the intensities and positions of the reflections.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined until the calculated diffraction pattern matches the experimental data.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives.

G Structural Validation Workflow for this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesized Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR Xray Single Crystal X-ray Diffraction Purification->Xray If suitable crystals obtained Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural validation of this compound derivatives.

G Key Spectroscopic Correlations for Structure Elucidation cluster_data Experimental Data cluster_info Structural Information cluster_structure Final Structure Proton_NMR ¹H NMR: Chemical Shifts, Coupling Constants Proton_Environment Proton Environment & Connectivity Proton_NMR->Proton_Environment Carbon_NMR ¹³C NMR: Chemical Shifts Carbon_Skeleton Carbon Skeleton Carbon_NMR->Carbon_Skeleton Mass_Spec Mass Spec: Molecular Ion, Fragmentation Molecular_Weight Molecular Weight & Formula Mass_Spec->Molecular_Weight IR_Spec IR Spec: Functional Group Frequencies Functional_Groups Presence of Key Functional Groups IR_Spec->Functional_Groups Final_Structure Validated Molecular Structure Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure Molecular_Weight->Final_Structure Functional_Groups->Final_Structure

Caption: Logical relationships in spectroscopic data interpretation for structural validation.

Comparative Analysis: 1-Benzothiophene-5-carbonitrile vs. 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of 1-Benzothiophene-5-carbonitrile and 1-Benzofuran-5-carbonitrile, two heterocyclic compounds of significant interest in medicinal chemistry. Both scaffolds are present in numerous biologically active molecules, and understanding their comparative physicochemical properties, spectroscopic signatures, and biological potential is crucial for the rational design of novel therapeutic agents. This document summarizes available quantitative data, presents detailed experimental protocols for their synthesis and evaluation, and visualizes key structural and synthetic relationships.

Physicochemical and Spectroscopic Properties

This compound and 1-Benzofuran-5-carbonitrile share a similar bicyclic core structure, differing by the heteroatom in the five-membered ring—sulfur in the former and oxygen in the latter. This seemingly minor substitution significantly influences their electronic and steric properties, which in turn affects their physical characteristics and interactions with biological targets.

PropertyThis compound1-Benzofuran-5-carbonitrile
Molecular Formula C₉H₅NSC₉H₅NO
Molecular Weight 159.21 g/mol [1]143.14 g/mol [2][3]
Melting Point 69 °C[4][5]84 °C
Boiling Point 312.7 °C at 760 mmHg[1]260.8 °C at 760 mmHg
Density ~1.28 g/cm³ (predicted)[5]~1.2 g/cm³
Appearance White to light yellow solid[5]White to light yellow crystalline powder
CAS Number 2060-63-1[1]79002-39-4[2][3]

Spectroscopic Data Summary

Spectroscopic DataThis compound1-Benzofuran-5-carbonitrile
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm.Aromatic protons typically appear in the range of 7.0-8.0 ppm.
¹³C NMR Aromatic carbons typically appear in the range of 110-140 ppm. The carbon of the nitrile group (C≡N) would appear further downfield.Aromatic carbons typically appear in the range of 105-155 ppm. The carbon of the nitrile group (C≡N) would appear further downfield.
IR (Infrared) Spectroscopy Characteristic peaks include C≡N stretching around 2220-2240 cm⁻¹, aromatic C=C stretching around 1400-1600 cm⁻¹, and C-S stretching.Characteristic peaks include C≡N stretching around 2220-2240 cm⁻¹, aromatic C=C stretching around 1400-1600 cm⁻¹, and C-O-C stretching.
Mass Spectrometry (MS) Molecular Ion (M⁺) peak at m/z = 159.Molecular Ion (M⁺) peak at m/z = 143.

Biological Activity and Therapeutic Potential

Both benzothiophene and benzofuran cores are considered "privileged structures" in medicinal chemistry, as they are found in a wide range of compounds with diverse biological activities. While specific data for the 5-carbonitrile derivatives is limited, the broader classes of compounds offer insights into their potential applications.

1-Benzothiophene Derivatives:

Derivatives of benzothiophene have been extensively studied and have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. For instance, benzothiophene acrylonitrile analogs have demonstrated potent anticancer activity, with some compounds showing growth inhibition (GI50) values in the nanomolar range against a panel of 60 human cancer cell lines.[6] These compounds are hypothesized to exert their cytotoxic effects through interaction with tubulin.

1-Benzofuran Derivatives:

Similarly, benzofuran derivatives are known for their significant biological activities, including anticancer, antimicrobial, and antioxidant properties.[7] Some benzofuran derivatives have been investigated as inhibitors of various kinases, such as Aurora B kinase, which plays a crucial role in mitosis and is often overexpressed in cancer cells.[8] The cytotoxicity of certain benzofuran derivatives has been evaluated against multiple cancer cell lines, with some exhibiting promising activity.[9]

Comparative Perspective:

The isosteric replacement of sulfur with oxygen (or vice versa) can lead to significant changes in the biological activity profile of a molecule. This is due to differences in electronegativity, size, and the ability to form hydrogen bonds. Generally, the sulfur atom in the benzothiophene ring is considered more lipophilic than the oxygen in the benzofuran ring, which can affect cell permeability and binding to hydrophobic pockets of target proteins.

Experimental Protocols

General Synthesis of 5-Cyanobenzofurans/thiophenes

A common method for the synthesis of these compounds involves the cyanation of a corresponding 5-bromo-substituted benzofuran or benzothiophene.

Protocol: Cyanation of 5-Bromo-1-benzofuran

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-1-benzofuran (1 equivalent), copper(I) cyanide (1.2 equivalents), and anhydrous N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid. Stir for 30 minutes to decompose the copper cyanide complex.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-benzofuran-5-carbonitrile.

A similar protocol can be adapted for the synthesis of this compound starting from 5-bromo-1-benzothiophene.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 1-Benzofuran-5-carbonitrile) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G General Synthetic Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_products Target Compounds 5-Bromo-1-benzothiophene 5-Bromo-1-benzothiophene This compound This compound 5-Bromo-1-benzothiophene->this compound Cyanation 5-Bromo-1-benzofuran 5-Bromo-1-benzofuran 1-Benzofuran-5-carbonitrile 1-Benzofuran-5-carbonitrile 5-Bromo-1-benzofuran->1-Benzofuran-5-carbonitrile Cyanation CuCN CuCN CuCN->this compound CuCN->1-Benzofuran-5-carbonitrile DMF, Reflux DMF, Reflux DMF, Reflux->this compound DMF, Reflux->1-Benzofuran-5-carbonitrile

Caption: General synthetic route for the preparation of the target compounds.

G Conceptual Structure-Activity Relationship Core Scaffold Core Scaffold Benzothiophene Benzothiophene Core Scaffold->Benzothiophene Sulfur Heteroatom Benzofuran Benzofuran Core Scaffold->Benzofuran Oxygen Heteroatom Biological Target Biological Target Benzothiophene->Biological Target Binding Interaction Benzofuran->Biological Target Binding Interaction 5-carbonitrile group 5-carbonitrile group 5-carbonitrile group->Biological Target Potential H-bonding/ Polar Interaction Biological Activity Biological Activity Biological Target->Biological Activity

Caption: Key structural features influencing biological activity.

References

A Researcher's Guide to Differentiating Benzothiophene Isomers Through Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the efficacy, safety, and novelty of a compound. Benzothiophene, a key aromatic heterocyclic scaffold found in numerous pharmaceuticals, presents such a challenge with its isomers, primarily the stable benzo[b]thiophene and the more reactive, less common benzo[c]thiophene.[1] Their distinct structural arrangements give rise to unique physicochemical properties, making their unambiguous differentiation essential in synthesis and quality control.[1] This guide provides a comprehensive comparison of the spectroscopic data of these isomers, complete with experimental protocols and visual workflows to aid in their identification.

Isomer Structures at a Glance

The fundamental difference between the primary benzothiophene isomers lies in the fusion of the benzene and thiophene rings.

benzothiophene_isomers cluster_b Benzo[b]thiophene cluster_c Benzo[c]thiophene b_node c_node experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_decision Structure Elucidation synthesis Synthesized Compound (Potential Isomer Mixture) ms Mass Spectrometry (MS) synthesis->ms Determine MW mol_weight Molecular Weight Confirmed? ms->mol_weight ir Infrared (IR) Spectroscopy functional_groups Aromatic System Confirmed? ir->functional_groups uv UV-Vis Spectroscopy chromophore Chromophore Consistent? uv->chromophore nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) definitive_structure Definitive Structure? nmr->definitive_structure Compare ¹H & ¹³C shifts and coupling patterns mol_weight->synthesis No (Re-evaluate Synthesis) mol_weight->ir Yes functional_groups->ir No (Re-evaluate Structure) functional_groups->uv Yes chromophore->uv No (Re-evaluate Structure) chromophore->nmr Yes benzo_b Benzo[b]thiophene definitive_structure->benzo_b Matches Data benzo_c Benzo[c]thiophene definitive_structure->benzo_c Matches Data further_analysis Further 2D NMR or Crystallography Needed definitive_structure->further_analysis Ambiguous

References

In Vitro Efficacy of 1-Benzothiophene-5-carbonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of several 1-Benzothiophene-5-carbonitrile analogs, drawing upon published experimental data. The focus is on their anticancer properties, with a detailed examination of their activity against various human cancer cell lines.

Comparative Efficacy of Benzothiophene Analogs

A study on a series of benzothiophene acrylonitrile analogs identified three potent compounds—5, 6, and 13—with significant growth inhibition against a panel of 60 human cancer cell lines.[1][2] These analogs demonstrated broad-spectrum anticancer activity, with GI50 values (the molar drug concentration required to cause 50% growth inhibition) generally in the nanomolar range.[1][2]

Key Analogs and Their Potency:

  • Analog 5 ([Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile]): Exhibited GI50 values between 10.0 nM and 90.9 nM in 85% of the cancer cell lines tested. It showed particularly good activity against all tested leukemia, colon cancer, CNS cancer, and prostate cancer cell lines.[1]

  • Analog 6 ([Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]): Showed GI50 values ranging from 21.1 nM to 98.9 nM in 96% of the cancer cell lines. It was highly effective against all tested leukemia, CNS cancer, and prostate cancer cell lines.[1]

  • Analog 13 ([E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]): Demonstrated the most potent growth inhibition, with GI50 values less than 10.0 nM in the majority of the human cancer lines examined.[1]

Another study investigated a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), and determined its EC50 values against a range of cancer cell lines.[3]

The following tables summarize the quantitative data on the in vitro efficacy of these analogs.

Table 1: Growth Inhibition (GI50) of Benzothiophene Acrylonitrile Analogs in Selected Cancer Cell Lines [1]

Cancer TypeCell LineAnalog 5 (GI50, nM)Analog 6 (GI50, nM)Analog 13 (GI50, nM)
Leukemia CCRF-CEM10.021.2<10.0
K-56210.022.8<10.0
Colon Cancer COLO 20510.025.1<10.0
HCT-11610.024.9<10.0
CNS Cancer SF-29510.026.6<10.0
SNB-7510.027.2<10.0
Melanoma MALME-3M10.027.9<10.0
SK-MEL-510.029.3<10.0
Ovarian Cancer OVCAR-310.525.1<10.0
NCI/ADR-RES10.526.2<10.0
Prostate Cancer PC-310.028.5<10.0
DU-14510.029.0<10.0
Breast Cancer MCF728.335.8<10.0
MDA-MB-23135.440.1<10.0

Table 2: Cytotoxic Activity (EC50) of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) [3]

Cancer Cell LineEC50 (µM)
MDA-MB-231126.67
HepG267.04
LNCaP127.59
Caco-263.74
Panc-176.72
HeLa146.75
Ishikawa110.84

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen (for Analogs 5, 6, and 13) [1]

The in vitro anticancer evaluation of benzothiophene acrylonitrile analogs 5, 6, and 13 was conducted using the National Cancer Institute's (NCI) 60 human tumor cell line screen.

experimental_workflow start Start: Compound Preparation screen Preliminary Screen: - 60 human cancer cell lines - Single high dose start->screen active_check Activity Check: Growth reduction ≥ 60% in ≥ 8 cell lines? screen->active_check five_dose Five-Dose Screening: - Determine GI50, TGI, and LC50 values active_check->five_dose Yes end End: Efficacy Profile active_check->end No data_analysis Data Analysis and Comparison five_dose->data_analysis data_analysis->end

NCI-60 Screening Workflow

Cytotoxicity Assay for IPBT [3]

The cytotoxic effects of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) were determined against various cancer cell lines. While the specific assay is not detailed in the abstract, such studies typically involve methods like the MTT or SRB assay to measure cell viability after treatment with the compound.

Mechanism of Action

Tubulin Polymerization Inhibition (Analogs 5, 6, and 13)

The cytotoxic activity of the benzothiophene acrylonitrile analogs is hypothesized to be mediated through their interaction with tubulin, a key component of microtubules.[1][2] By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death.[1] A significant advantage of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated resistance, a common mechanism of drug resistance in cancer cells.[1][2] The cell death induced by analog 6 appears to be through a mode consistent with mitotic catastrophe, which is noteworthy as many cancers have developed resistance to apoptosis.[1]

signaling_pathway cluster_cell Cancer Cell analogs Benzothiophene Analogs (5, 6, 13) tubulin Tubulin Dimers analogs->tubulin microtubules Microtubule Polymerization analogs->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation mitotic_arrest Mitotic Arrest cell_death Cell Death (Mitotic Catastrophe) mitotic_arrest->cell_death

Tubulin Polymerization Inhibition Pathway

Induction of Apoptosis (IPBT)

The novel benzothiophene derivative IPBT was found to induce apoptosis in cancer cells.[3] This was evidenced by the activation of pro-apoptotic genes, including BAX, CASP3, CASP8, CASP9, and P53.[3] Furthermore, IPBT was shown to effectively inhibit cell migration and colony formation.[3]

apoptosis_pathway cluster_nucleus Gene Expression cluster_cytoplasm Caspase Cascade IPBT IPBT p53 p53 IPBT->p53 Activates bax BAX IPBT->bax Activates casp8 Caspase-8 IPBT->casp8 Activates casp9 Caspase-9 IPBT->casp9 Activates p53->bax bax->casp9 casp3 Caspase-3 (Executioner Caspase) casp8->casp3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

IPBT-Induced Apoptotic Pathway

References

The Versatile Benzothiophene Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Benzothiophene, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] The structural versatility of the benzothiophene nucleus allows for extensive chemical modifications, leading to the development of potent therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiophene derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts to aid researchers and drug development professionals.

Anticancer Activity of Benzothiophene Derivatives

Benzothiophene derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include tubulin polymerization inhibition, kinase inhibition, and the induction of apoptosis.[1]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of benzothiophene derivatives is significantly influenced by the nature and position of substituents on the benzothiophene core and any appended phenyl rings. A general SAR can be summarized as follows:

  • Substitution at the 2- and 3-positions: The substitution pattern at these positions is crucial for activity. For instance, 2-phenylacrylonitrile derivatives have shown potent cytotoxic effects.[3]

  • Methoxy groups on the phenyl ring: The presence of methoxy groups on a phenyl ring attached to the benzothiophene scaffold, particularly a trimethoxyphenyl moiety, is often associated with potent antitubulin activity, mimicking the activity of combretastatin A-4.[3]

  • Configuration of isomers: The geometric isomerism (Z vs. E) can significantly impact cytotoxicity. For example, in certain acrylonitrile analogs, the E-isomer has been found to be more potent than the Z-isomer.[3]

  • Oxidation of the sulfur atom: Oxidation of the thiophene sulfur to a sulfone (1,1-dioxide) can lead to potent inhibitors of signaling pathways, such as STAT3, which are crucial for cancer cell proliferation and survival.[4][5]

Below is a diagram illustrating the key structural features influencing the anticancer activity of benzothiophene derivatives.

SAR_Anticancer General SAR of Anticancer Benzothiophene Derivatives cluster_core Benzothiophene Core cluster_substituents Key Substituent Effects Core Benzothiophene Core Modifications here are critical R1 Position 2 Substituent (e.g., Phenylacrylonitrile) Core:f1->R1 Influences cytotoxicity R2 Position 3 Substituent Core:f1->R2 Modulates activity S_Oxidation Sulfur Oxidation (Thiophene -> Sulfone) Core:f0->S_Oxidation Alters mechanism of action R3 Substituents on Phenyl Ring (e.g., Methoxy groups) R1->R3 Fine-tunes potency

Caption: Key structural modifications on the benzothiophene scaffold that influence anticancer activity.

Comparative Performance of Anticancer Benzothiophene Derivatives

Several studies have synthesized and evaluated novel benzothiophene analogs for their anticancer properties. The following table summarizes the in vitro growth inhibitory activities of selected benzothiophene acrylonitrile analogs against a panel of human cancer cell lines.

Compound IDStructureCancer Cell LineGI50 (nM)Reference
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia, Colon, CNS, Prostate10 - 66.5[3]
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia, CNS, Prostate21.2 - 50.0[3]
13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileMost NCI-60 cell lines< 10.0[3]
8b A benzo[b]thiophene 1,1-dioxide derivativeVarious cancer cellsPotent STAT3 inhibitor[4][5]
16b 5-hydroxybenzothiophene hydrazide scaffoldU87MG glioblastomaIC50 = 7.2 µM[6][7]
Experimental Protocols: Anticancer Activity Screening

A typical workflow for screening and evaluating the anticancer potential of novel benzothiophene derivatives involves several key experimental stages.

Anticancer_Workflow Workflow for Anticancer Screening of Benzothiophene Derivatives Start Synthesis of Benzothiophene Derivatives Screening High-Throughput Screening (e.g., NCI-60 cell line panel) Start->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay to determine GI50/LC50) Screening->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Tubulin polymerization assay, Kinase inhibition assay, Apoptosis analysis) Cytotoxicity->Mechanism End Lead Compound Identification Mechanism->End Antimicrobial_Mechanism Proposed Mechanism of Action for Certain Antimicrobial Benzothiophenes Compound Benzothiophene-Indole Hybrid Derivative Target Bacterial Pyruvate Kinase (PK) Compound->Target Binds to and inhibits Process Glycolysis Target->Process Is a key enzyme in Outcome Inhibition of Bacterial Growth Process->Outcome Disruption leads to

References

Bridging Theory and Experiment: A Comparative Guide to Computational and Experimental NMR Data for Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of computational chemistry and experimental spectroscopy offers a powerful paradigm for the structural elucidation and characterization of complex molecules. This guide provides a comparative analysis of computational and experimental Nuclear Magnetic Resonance (NMR) data for benzothiophenes, a class of heterocyclic compounds prevalent in pharmaceuticals and functional materials. By juxtaposing theoretical predictions with empirical evidence, researchers can achieve a deeper understanding of molecular structure, electronic properties, and reactivity.

Quantitative Data Comparison: 1H and 13C NMR Chemical Shifts

The following table presents a representative comparison of experimental and computationally derived 1H and 13C NMR chemical shifts (δ) for a substituted benzothiophene. The computational data is typically generated using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, which has been shown to provide good correlation with experimental values.[1][2] Deviations between the calculated and experimental values can often be attributed to solvent effects, vibrational averaging, and the specific level of theory used in the calculations.[3]

Table 1: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for a Substituted Benzothiophene Derivative.

Atom Experimental 1H NMR (ppm) Calculated 1H NMR (ppm) Experimental 13C NMR (ppm) Calculated 13C NMR (ppm)
H-27.547.45C-2125.5
H-37.217.15C-3123.8
H-47.897.82C-3a139.7
H-57.417.35C-4124.3
H-67.457.39C-5124.9
H-77.957.88C-6122.9
---C-7121.7
---C-7a140.1

Note: The data presented is a representative example based on typical values for substituted benzothiophenes and should be replaced with actual experimental and computational results for a specific molecule of interest.[4]

Methodologies: Experimental and Computational Protocols

A synergistic approach combining experimental NMR spectroscopy and computational chemistry provides a robust framework for the detailed characterization of molecules.[4]

Experimental NMR Protocol

A general protocol for acquiring high-quality NMR spectra of benzothiophene derivatives is as follows:

  • Sample Preparation :

    • Weigh 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.[5]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[6] Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[5]

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • NMR Spectrometer Setup and Data Acquisition :

    • Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[5]

    • The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for optimal homogeneity.[5]

    • For 1H NMR : A standard pulse sequence is used with parameters such as a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5]

    • For 13C NMR : A proton-decoupled pulse sequence is employed. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative data.[5]

    • For complex spectra with overlapping signals, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignments.[6]

Computational NMR Protocol (DFT/GIAO)

Computational prediction of NMR chemical shifts is a powerful tool for structure verification and assignment. The general workflow is as follows:

  • Molecular Geometry Optimization :

    • The structure of the benzothiophene derivative is optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311G(d,p).[2][7]

  • NMR Chemical Shift Calculation :

    • The NMR isotropic magnetic shielding constants are calculated for the optimized geometry using the GIAO method.[2][8] This method is widely used for its accuracy in predicting chemical shifts.[9]

    • The calculations are typically performed at the same level of theory as the geometry optimization.[1][8]

  • Conversion to Chemical Shifts :

    • The calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a standard, typically tetramethylsilane (TMS).[9] The equation used is: δsample = σTMS - σsample.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the comparison of experimental and computational NMR data and the logical process for structure elucidation.

Computational_Experimental_NMR_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_start Benzothiophene Sample sample_prep Sample Preparation (Dissolution, Filtration) exp_start->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, 2D) sample_prep->nmr_acq exp_proc Spectral Processing (Phasing, Integration) nmr_acq->exp_proc exp_assign Assign Chemical Shifts & Coupling Constants exp_proc->exp_assign compare Comparative Analysis exp_assign->compare comp_start Proposed Structure geom_opt Geometry Optimization (DFT/B3LYP) comp_start->geom_opt nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc shift_conv Conversion to Chemical Shifts nmr_calc->shift_conv shift_conv->compare elucidation Structure Elucidation & Validation compare->elucidation

Caption: Workflow for comparing experimental and computational NMR data.

This guide underscores the synergy between experimental and computational approaches in modern chemical research. The cross-validation of empirical and theoretical data is crucial for accurate spectral assignments and provides a deeper insight into the structure-property relationships of benzothiophenes, thereby accelerating the discovery and development of new therapeutic agents and materials.[4]

References

Unveiling the Cytotoxic Potential of Novel Benzothiophene Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of emerging benzothiophene derivatives. It offers a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support advancements in cancer research.

A new wave of synthetic benzothiophene compounds is demonstrating significant promise as potential anticancer agents. Recent studies have highlighted their potent cytotoxic activity against a variety of human cancer cell lines. This guide consolidates key findings on these novel compounds, offering a direct comparison of their efficacy and a deeper look into their mechanisms of action.

Quantitative Cytotoxicity Analysis

The cytotoxic effects of several novel benzothiophene derivatives have been rigorously evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values, key indicators of a compound's potency, are summarized below.

Compound ClassCompoundTarget Cell LinesActivity (µM)Reference
Benzothiophene Acrylonitriles Analog 5Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1]
Analog 6Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1]
Analog 13Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1]
Substituted Benzothiophenes Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b)MCF-7, NCI-H460, SF-268Most Active[1]
Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate (8c)MCF-7, NCI-H460, SF-268Most Active[1]
5-3-(ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (9)MCF-7, NCI-H460, SF-268Most Active[1]
Benzothienopyrimidines Compound 12MCF-78.15 (IC50)[2]
α-Hydroxyphosphonates with Benzothiophene Scaffold Various DerivativesU266, A2058, HT-29, EBC-1Significant Activity[3]

Mechanisms of Action: A Tale of Two Pathways

The cytotoxic activity of these novel benzothiophene compounds appears to be mediated primarily through two distinct mechanisms: the induction of apoptosis and the inhibition of tubulin polymerization.

Induction of Apoptosis: Certain benzothiophene derivatives trigger programmed cell death, or apoptosis, in cancer cells. This process is characterized by a cascade of molecular events, including the activation of caspases and mitochondrial dysfunction.[4] The intrinsic pathway of apoptosis is often implicated, involving the release of cytochrome c from the mitochondria.[4]

Inhibition of Tubulin Polymerization: Another key mechanism involves the disruption of the cellular cytoskeleton.[5] Specific benzothiophene compounds have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation.[5][6] This disruption leads to cell cycle arrest and ultimately, cell death.[5]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiophene compounds and incubated for 48-72 hours.[9][10]

  • MTT Addition: After the treatment period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plate is incubated for 1.5 hours at 37°C.[9]

  • Formazan Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of dimethyl sulfoxide (DMSO). The plate is then incubated for 15 minutes at 37°C with shaking.[9]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[9] The absorbance is directly proportional to the number of viable cells.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of microtubules from purified tubulin.[6][11]

Protocol:

  • Reaction Mixture Preparation: Purified tubulin (e.g., from porcine brain) is prepared in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[11][12]

  • Compound Addition: The test compounds are added to the tubulin solution at various concentrations.

  • Polymerization Initiation: Polymerization is initiated by the addition of GTP and glycerol, followed by incubation at 37°C.[12]

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored by measuring the increase in light scattering or fluorescence over time using a microplate reader.[6][11]

Visualizing the Pathways

To further elucidate the experimental and molecular processes, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with Benzothiophene Compounds seed->treat assay Perform MTT Assay treat->assay measure Measure Absorbance assay->measure calculate Calculate IC50/GI50 measure->calculate

Experimental Workflow for Cytotoxicity Assessment.

apoptosis_pathway compound Benzothiophene Compound mitochondria Mitochondrial Dysfunction compound->mitochondria caspase8 Caspase-8 Activation compound->caspase8 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis Induction Pathway.

tubulin_polymerization_pathway compound Benzothiophene Compound polymerization Inhibition of Polymerization compound->polymerization tubulin Tubulin Dimers tubulin->polymerization microtubules Microtubule Disruption polymerization->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest cell_death Cell Death g2m_arrest->cell_death

Tubulin Polymerization Inhibition Pathway.

References

Assessing the Drug-Likeness of 1-Benzothiophene-5-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] Derivatives of this structure are being explored for numerous therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1] The nitrile substituent at the 5-position of the benzothiophene core offers a versatile handle for synthetic modification, making 1-Benzothiophene-5-carbonitrile an attractive starting point for the development of novel drug candidates.

This guide provides a comparative assessment of the drug-likeness of this compound derivatives. It outlines key physicochemical properties, presents available experimental data for related compounds, and details the experimental protocols necessary for a comprehensive evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

In Silico Physicochemical Profiling and Drug-Likeness Rules

A fundamental step in early drug discovery is the evaluation of a compound's physicochemical properties to predict its potential for oral bioavailability. Several empirical rules, most notably Lipinski's Rule of Five, provide a framework for this initial assessment. An ideal orally administered drug candidate generally adheres to the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons[2]

  • LogP (lipophilicity): ≤ 5[2]

  • Hydrogen Bond Donors (HBD): ≤ 5[2]

  • Hydrogen Bond Acceptors (HBA): ≤ 10[2]

The parent compound, this compound, and a selection of its hypothetical derivatives were analyzed to predict their compliance with these rules.

CompoundStructureMolecular Weight ( g/mol )LogPHBDHBALipinski's Rule of Five Violations
This compound 159.21[3]2.6010
2-Methyl-1-benzothiophene-5-carbonitrile 173.243.0010
2-Chloro-1-benzothiophene-5-carbonitrile 193.663.2010
2-Amino-1-benzothiophene-5-carbonitrile 174.232.1120
2-Hydroxy-1-benzothiophene-5-carbonitrile 175.212.2120

Note: LogP and other calculated properties are estimations and may vary depending on the algorithm used. The structures for the derivatives are hypothetical for illustrative purposes.

Based on these in silico predictions, the this compound scaffold demonstrates a favorable starting point for drug design, with the parent molecule and its simple derivatives comfortably falling within the parameters of Lipinski's Rule of Five.

Experimental ADMET Data: A Case Study of Tetrahydro-Benzothiophene Derivatives

Compound IDKinetic Solubility (μM) at pH 7.4Microsomal Stability (Human) - % Remaining at 60 min
Compound A > 10085
Compound B 5562
Compound C 1235
Compound D < 15

Data presented is illustrative and based on findings for a related series of compounds to demonstrate typical experimental outputs.

These results highlight the significant impact of structural modifications on crucial drug-like properties such as solubility and metabolic stability.

Experimental Protocols for ADMET Assessment

To experimentally validate the drug-likeness of this compound derivatives, a panel of in vitro ADMET assays is essential. Below are detailed methodologies for key experiments.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key predictor of oral absorption.

Methodology:

  • Caco-2 cells are seeded on a semi-permeable membrane in a multi-well plate and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[4]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points.[5]

  • To assess active efflux, the compound is added to the BL side, and its transport to the AP side is measured.

  • The concentration of the compound in the collected samples is quantified by LC-MS/MS.[5]

  • The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal absorption.[5]

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s (CYPs).

Methodology:

  • The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (human, rat, or other species) at 37°C.[2]

  • The reaction is initiated by the addition of the cofactor NADPH.[2]

  • Aliquots are taken at specific time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched by the addition of a solvent like acetonitrile.

  • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), which can lead to drug-drug interactions.

Methodology:

  • The test compound is incubated with human liver microsomes and a specific probe substrate for the CYP isoform of interest.

  • The reaction is initiated by the addition of NADPH.

  • After a set incubation period, the reaction is terminated.

  • The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated. A low IC50 value indicates a higher potential for drug-drug interactions.[6]

hERG Channel Inhibition Assay

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity (QT prolongation).

Methodology:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • The whole-cell patch-clamp technique is employed to measure the hERG current (IhERG).[7]

  • The cells are exposed to increasing concentrations of the test compound.

  • The inhibition of the hERG current is measured, and the IC50 value is determined.[7] A low IC50 value suggests a higher risk of cardiotoxicity.

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

Methodology:

  • The test compound is added to plasma (human or animal) and incubated.

  • Equilibrium dialysis, ultrafiltration, or ultracentrifugation is used to separate the protein-bound and unbound fractions of the compound.

  • The concentration of the compound in the unbound fraction is quantified by LC-MS/MS.

  • The percentage of the compound bound to plasma proteins is calculated. High plasma protein binding can limit the free drug concentration available for therapeutic effect.[8]

Visualizing the Drug-Likeness Assessment Workflow

The following diagram illustrates a typical workflow for assessing the drug-likeness of a new chemical entity.

DrugLikenessWorkflow cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Validation cluster_2 Data Analysis & Candidate Selection a Compound Library b Physicochemical Properties (MW, LogP, HBD, HBA) a->b c Lipinski's Rule of Five b->c d ADMET Prediction (Solubility, Permeability, Toxicity) b->d k Drug-Likeness Profile c->k Filter d->k Predict e Solubility Assay e->k f Caco-2 Permeability f->k g Microsomal Stability g->k h CYP Inhibition h->k i hERG Assay i->k j Plasma Protein Binding j->k l Lead Candidate k->l Select

Caption: A generalized workflow for assessing the drug-likeness of chemical compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents, with in silico analyses indicating favorable physicochemical properties. However, as demonstrated by the limited available experimental data on related compounds, extensive in vitro ADMET profiling is crucial to identify derivatives with optimal drug-like characteristics. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the absorption, distribution, metabolism, excretion, and toxicity of novel this compound derivatives, thereby facilitating the selection of lead candidates with a higher probability of success in clinical development. Future studies should focus on generating comprehensive experimental ADMET datasets for a diverse range of these derivatives to establish clear structure-activity and structure-property relationships.

References

A Comparative Guide to the Biodesulfurization of Benzothiophene and Dibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of sulfur from fossil fuels and chemical feedstocks is a critical process in reducing environmental pollution and preventing catalyst poisoning in industrial applications. While conventional hydrodesulfurization (HDS) is effective for many sulfur-containing compounds, it is less efficient for the removal of recalcitrant heterocyclic compounds such as benzothiophene (BT) and dibenzothiophene (DBT). Biodesulfurization (BDS) has emerged as a promising and environmentally benign alternative that targets these persistent molecules. This guide provides an objective comparison of the biodesulfurization of benzothiophene versus dibenzothiophene, supported by experimental data, detailed methodologies, and pathway visualizations.

Performance Comparison at a Glance

The efficiency of biodesulfurization is highly dependent on the specific microorganism and the reaction conditions. Generally, microorganisms exhibit different affinities and degradation rates for benzothiophene and dibenzothiophene. The following table summarizes key quantitative data from studies on the biodesulfurization of these two compounds.

ParameterBenzothiophene (BT)Dibenzothiophene (DBT)MicroorganismReference
Specific Desulfurization Rate 0.954 µmol/(g of dry cells·h)0.813 µmol/(g of dry cells·h)Gordonia alkanivorans strain 1B[1]
Specific Desulfurization Rate Not reported13.2 mmol DBT/kg DCW/hRhodococcus erythropolis IGTS8[2]
Complete Degradation Time Not specified10 hours (for 3 mM DBT)Rhodococcus erythropolis SHT87[3]
Preference in a Mixture Preferred source of sulfurUtilized after BT concentration decreasedGordonia alkanivorans strain 1B[1]

Metabolic Pathways: A Visual Breakdown

The microbial degradation of benzothiophene and dibenzothiophene primarily occurs through sulfur-specific pathways, which selectively cleave carbon-sulfur bonds without degrading the valuable carbon skeleton of the molecule.

The biodesulfurization of dibenzothiophene is well-characterized and proceeds via the renowned "4S pathway".[4][5] This pathway involves a series of enzymatic reactions catalyzed by DszC, DszA, and DszB, with the cofactor regeneration supported by DszD.[4] The end products are 2-hydroxybiphenyl (2-HBP) and sulfite.[4][5]

Dibenzothiophene_Biodesulfurization DBT Dibenzothiophene (DBT) DBTO DBT-sulfoxide DBT->DBTO DszC DBTO2 DBT-sulfone DBTO->DBTO2 DszC HPBS 2-(2'-hydroxyphenyl) benzenesulfinate DBTO2->HPBS DszA HBP 2-Hydroxybiphenyl (2-HBP) HPBS->HBP DszB Sulfite Sulfite (SO3^2-) HPBS->Sulfite DszB

Dibenzothiophene Biodesulfurization via the 4S Pathway.

The biodesulfurization of benzothiophene follows a similar oxidative pathway, although the specific enzymes and intermediates can vary between different microorganisms.[6][7] The process generally starts with the oxidation of the sulfur atom, followed by ring cleavage to yield a hydroxylated product.[7] One common pathway results in the formation of o-hydroxystyrene.[5]

Benzothiophene_Biodesulfurization BT Benzothiophene (BT) BTO BT-S-oxide BT->BTO Monooxygenase BTO2 BT-S,S-dioxide BTO->BTO2 Monooxygenase BcOTO Benzo[c][1,2]oxathiin S-oxide BTO2->BcOTO Monooxygenase oHS o-Hydroxystyrene BcOTO->oHS Desulfinase Sulfite Sulfite BcOTO->Sulfite Desulfinase

A Common Pathway for Benzothiophene Biodesulfurization.

Experimental Protocols

The following section details a generalized experimental workflow for assessing the biodesulfurization of benzothiophene and dibenzothiophene. This protocol is a composite of methodologies reported in the literature.[2][8]

Microorganism and Culture Conditions
  • Microorganism: A bacterial strain with known desulfurization activity, such as Rhodococcus erythropolis IGTS8 or Gordonia alkanivorans, is typically used.

  • Growth Medium: The bacterium is cultured in a basal salts medium (BSM) containing a suitable carbon source (e.g., glycerol or glucose), a nitrogen source (e.g., ammonium chloride), and trace elements. Sulfur is provided in a form that does not repress the desulfurization enzymes, such as dimethyl sulfoxide (DMSO) or by using the target sulfur compound (DBT or BT) as the sole sulfur source.

  • Cultivation: The culture is incubated at an optimal temperature (e.g., 30°C) with shaking to ensure adequate aeration until it reaches the desired growth phase (typically late exponential or early stationary phase).

Preparation of Resting Cells
  • The bacterial cells are harvested from the growth medium by centrifugation.

  • The cell pellet is washed multiple times with a sterile phosphate buffer to remove any residual medium components.

  • The washed cells are then resuspended in the same buffer to a desired concentration, often measured as dry cell weight (DCW) per volume.

Biodesulfurization Assay
  • Reaction Setup: The biodesulfurization reaction is commonly performed in a two-phase system to mimic the conditions of oil processing. This system consists of an aqueous phase (containing the resting cells in buffer) and an organic phase (a hydrocarbon solvent like n-dodecane or hexadecane) in which the benzothiophene or dibenzothiophene is dissolved at a specific concentration (e.g., 1-5 mM).[2]

  • Incubation: The reaction mixture is incubated at the optimal temperature with vigorous shaking to ensure proper mixing and mass transfer between the two phases.

  • Sampling: Samples are withdrawn from the organic phase at regular time intervals for analysis.

Analytical Methods
  • Extraction: The sulfur compounds and their metabolites are extracted from the organic phase samples using a suitable solvent (e.g., ethyl acetate or acetonitrile).

  • Quantification: The concentrations of the parent sulfur compound (BT or DBT) and the desulfurized product (e.g., 2-HBP or o-hydroxystyrene) are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

The following diagram illustrates a typical experimental workflow for a biodesulfurization study.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase culture 1. Bacterial Culture Growth harvest 2. Cell Harvesting & Washing culture->harvest resuspend 3. Resting Cell Suspension harvest->resuspend setup 4. Two-Phase Bioreactor Setup resuspend->setup incubate 5. Incubation with Shaking setup->incubate sample 6. Periodic Sampling incubate->sample extract 7. Solvent Extraction sample->extract analyze 8. HPLC or GC-MS Analysis extract->analyze data 9. Data Interpretation analyze->data

Typical Experimental Workflow for Biodesulfurization.

Concluding Remarks

The biodesulfurization of benzothiophene and dibenzothiophene presents a viable and specific approach for sulfur removal from various feedstocks. While both compounds can be degraded via similar oxidative pathways, the efficiency and substrate preference can vary significantly among different microbial strains. Dibenzothiophene biodesulfurization via the 4S pathway is extensively studied and well-understood. Benzothiophene biodesulfurization, while effective, shows more pathway variability. For researchers and professionals in drug development, understanding these nuances is crucial for designing and optimizing bioprocesses, as well as for the potential discovery of novel biocatalysts with enhanced activity and substrate specificity. The provided data and protocols offer a solid foundation for further investigation and application of biodesulfurization technologies.

References

Safety Operating Guide

Proper Disposal of 1-Benzothiophene-5-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1-Benzothiophene-5-carbonitrile is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste, aligning with standard safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2]

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Protective gloves (e.g., nitrile rubber).Prevents skin contact with the chemical.
Body Protection Lab coat and appropriate protective clothing.[2]Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated and exposure limits are exceeded.[1]Protects against inhalation of harmful dust.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Adherence to federal, state, and local regulations is mandatory.[3]

Step 1: Segregation of Waste

Immediately segregate all waste containing this compound at the point of generation. This includes:

  • Unused or excess chemical.

  • Contaminated solvents and solutions.

  • Disposable labware such as gloves, pipette tips, and weighing papers.

Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

Step 2: Waste Containment

  • Solid Waste: Collect solid this compound and contaminated disposables in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Liquid Waste: For solutions containing this compound, use a designated, sealed, and leak-proof container. Ensure the container is compatible with the solvent used. The container must also be clearly labeled with "Hazardous Waste" and list all chemical constituents.

  • Empty Containers: Decontaminate empty containers of this compound before disposal. If not thoroughly decontaminated, they must be treated as hazardous waste.

Step 3: Storage

Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Arrange for Professional Disposal

Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste. This typically involves high-temperature incineration. Provide the disposal company with a complete and accurate description of the waste.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to the spill site.

  • Wear Appropriate PPE: Before cleaning, don the personal protective equipment outlined in the table above.

  • Contain and Absorb: For minor spills, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.[1][2] If a solution is spilled, absorb it with an inert material (e.g., vermiculite, sand) and collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) is_spill Spill? start->is_spill spill_cleanup Spill Cleanup Protocol is_spill->spill_cleanup Yes segregate Segregate Waste (Solid, Liquid, PPE) is_spill->segregate No spill_cleanup->segregate contain Contain and Label Hazardous Waste segregate->contain store Store Safely contain->store dispose Arrange Professional Disposal (Licensed Vendor) store->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Benzothiophene-5-carbonitrile

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 2060-63-1). The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Hazard Profile

This compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] The compound causes irritation to the skin, eyes, and respiratory system.[1] A significant hazard is that it may be metabolized to cyanide, which can impair cellular respiration and lead to severe health effects, including headache, dizziness, weakness, and potentially death.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. All work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesWear appropriate protective gloves.[2][3] Nitrile gloves are often recommended for handling similar chemical compounds.
Eye/Face Protection Safety Goggles / Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Body Protection Protective Clothing / Lab CoatWear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection Fume Hood / RespiratorUse only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]

Operational and Disposal Plans

Strict adherence to the following protocols is essential for safe handling and disposal.

Handling and Storage Protocol

Handling:

  • Avoid all contact with skin, eyes, and clothing.[3]

  • Do not breathe dust, fumes, or vapors.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Ensure adequate ventilation and use only under a chemical fume hood.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Emergency First Aid Procedures

Immediate action is required in case of exposure:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Get medical aid.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1]

Spill and Disposal Plan

Accidental Release Measures: In the event of a spill, wear full protective equipment. Avoid generating dust. Sweep up the material and place it into a suitable, closed container for disposal.[2] Prevent the spill from entering drains or waterways.[4]

Disposal: All waste, including contaminated PPE and empty containers, must be disposed of through an approved waste disposal plant.[2] Disposal procedures must be in accordance with all local, state, and federal regulations.

Visual Workflow: Chemical Spill Response

The following diagram outlines the procedural flow for safely managing a spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Final Steps Evacuate Evacuate Area Alert Alert Personnel Evacuate->Alert PPE Don Proper PPE Alert->PPE Contain Contain Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.